Benzyl cinnamate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D |
InChI Key |
NGHOLYJTSCBCGC-MAOTZQGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Cinnamate-d5
This technical guide provides a comprehensive overview of Benzyl cinnamate-d5, a deuterated analog of benzyl cinnamate, for researchers, scientists, and professionals in drug development. It covers its structural properties, synthesis, and key applications, with a focus on its role as an internal standard and in metabolic research.
Core Physical and Chemical Properties
This compound is a synthetically produced, isotopically labeled form of benzyl cinnamate where five hydrogen atoms on the benzyl ring are replaced with deuterium.[1][2] This substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, without significantly altering its chemical properties.[3][4] The parent compound, benzyl cinnamate, is a naturally occurring ester found in plants like Balsam of Peru and Tolu balsam.[5]
Quantitative Data Summary
The key physical and chemical properties of benzyl cinnamate and its deuterated form are summarized below for direct comparison.
| Property | Benzyl Cinnamate | This compound |
| Molecular Formula | C₁₆H₁₄O₂ | C₁₆H₉D₅O₂ |
| Molecular Weight | 238.28 g/mol | 243.31 g/mol |
| CAS Number | 103-41-3 | 347840-02-2 |
| IUPAC Name | Phenylmethyl (2E)-3-phenylprop-2-enoate | (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate |
| Appearance | White to pale yellow solid or crystals with a sweet, balsamic odor | Expected to be similar to the non-deuterated form |
| Boiling Point | 195-200 °C at 5 mmHg | No data available |
| Melting Point | 34-37 °C | No data available |
Applications in Research and Drug Development
The primary applications of this compound stem from its isotopic labeling.
-
Internal Standard : Due to its chemical similarity and mass difference from the non-labeled compound, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). It helps to correct for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.
-
Metabolic Studies and the Kinetic Isotope Effect (KIE) : Deuterium substitution is a key strategy in pharmaceutical research to study drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions involving the cleavage of a C-H bond, often catalyzed by Cytochrome P450 enzymes, will proceed more slowly when deuterium is present at that site. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be leveraged to:
-
Slow the rate of metabolism.
-
Increase drug exposure and half-life.
-
Reduce the formation of potentially toxic metabolites.
-
While benzyl cinnamate itself is not a primary therapeutic agent, the principles of using its deuterated form are directly applicable to the study of drug candidates with similar metabolic pathways.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of deuterated benzyl alcohol with cinnamic acid. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods.
Materials and Reagents:
-
Cinnamic acid
-
Benzyl-d5 alcohol
-
Immobilized lipase (e.g., Novozym 435 or Lipase NS 88011)
-
Organic solvent (e.g., n-heptane)
-
Sodium hydroxide (NaOH) solution (0.05 M) for titration
-
Acetone-ethanol solution (1:1 v/v)
-
Molecular sieves (optional, for dehydration)
Optimized Enzymatic Synthesis Conditions: The following table summarizes optimized conditions for the enzymatic synthesis of benzyl cinnamate, which can be adapted for its deuterated analog.
| Parameter | Optimized Value | Reference |
| Molar Ratio (Acid:Alcohol) | 1:3 | |
| Temperature | 59 °C | |
| Enzyme Concentration | 4.4 mg/mL | |
| Reaction Time | 32 hours | |
| Solvent | n-heptane | |
| Yield | ~97% |
Procedure:
-
A reaction mixture is prepared with cinnamic acid and benzyl-d5 alcohol in n-heptane at a 1:3 molar ratio.
-
The immobilized lipase is added to the mixture at a concentration of 4.4 mg/mL.
-
The reaction is carried out in a temperature-controlled shaker at 59 °C for 32 hours.
-
Reaction progress can be monitored by taking aliquots at regular intervals and determining the consumption of cinnamic acid via titration with 0.05 M NaOH. The reaction in the aliquot is stopped by adding an acetone-ethanol solution.
-
Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse.
-
The solvent is removed from the supernatant under reduced pressure to yield the crude this compound.
-
Further purification can be achieved through recrystallization from a suitable solvent like absolute ethanol.
Structural and Purity Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective : To confirm the chemical structure and the location and extent of deuterium incorporation.
-
Procedure :
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the benzyl ring should be absent or significantly reduced.
-
In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets with reduced intensity due to C-D coupling.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective : To confirm the molecular weight and assess the purity of the compound.
-
Procedure :
-
Prepare a dilute solution of the sample in a volatile organic solvent.
-
Inject the sample into the GC-MS system.
-
The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound.
-
The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z 243.31), confirming the successful incorporation of five deuterium atoms.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound and the underlying principle of the Kinetic Isotope Effect.
Caption: Workflow for the synthesis and analysis of this compound.
Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the ¹³C NMR Data of Benzyl Cinnamate-d5
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. It includes a detailed comparison with its non-deuterated analog, benzyl cinnamate, a standardized experimental protocol for data acquisition, and a structural diagram for clear visualization. This information is critical for researchers utilizing this compound as an internal standard in mass spectrometry and other quantitative analytical techniques.
Introduction to this compound
Benzyl cinnamate is an ester of cinnamic acid and benzyl alcohol, found naturally in various balsams.[1][2] Its deuterated analog, this compound, is a synthetically produced molecule where the five hydrogen atoms on the phenyl group of the benzyl moiety are replaced with deuterium.[3] This isotopic labeling is invaluable for applications requiring a stable internal standard, as it is chemically identical to the parent compound but distinguishable by its mass-to-charge ratio in mass spectrometry.[3][4] Understanding the ¹³C NMR spectrum of this compound is essential for verifying its isotopic purity and structural integrity.
Comparative ¹³C NMR Data: Benzyl Cinnamate vs. This compound
The primary effect of deuteration on the ¹³C NMR spectrum of the benzyl ring is the coupling between the deuterium (a spin-1 nucleus) and the attached carbon. This C-D coupling leads to a splitting of the carbon signal into a multiplet (typically a 1:1:1 triplet) and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons. In a standard proton-decoupled ¹³C NMR experiment, the signals for the deuterated carbons are often broadened and may be difficult to distinguish from the baseline noise. The chemical shifts of the non-deuterated carbons in the molecule are generally not significantly affected.
The following table summarizes the ¹³C NMR chemical shifts for benzyl cinnamate in CDCl₃ and the expected observations for this compound.
| Carbon Atom | Benzyl Cinnamate Chemical Shift (ppm) | Expected Observation for this compound |
| C=O | 166.56 | No significant change |
| α-C (Cinnamate) | 117.73 | No significant change |
| β-C (Cinnamate) | 144.99 | No significant change |
| C1 (Cinnamate Phenyl) | 134.19 | No significant change |
| C2/C6 (Cinnamate Phenyl) | 128.09 | No significant change |
| C3/C5 (Cinnamate Phenyl) | 128.73 | No significant change |
| C4 (Cinnamate Phenyl) | 130.18 | No significant change |
| CH₂ (Benzyl) | 66.17 | No significant change |
| C1' (Benzyl Phenyl) | 135.94 | Signal significantly broadened or absent |
| C2'/C6' (Benzyl Phenyl) | 128.13 | Signal significantly broadened or absent |
| C3'/C5' (Benzyl Phenyl) | 128.44 | Signal significantly broadened or absent |
| C4' (Benzyl Phenyl) | 127.95 | Signal significantly broadened or absent |
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining a ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
3.2. NMR Spectrometer Parameters
-
Instrument: 400 MHz NMR Spectrometer (or equivalent)
-
Nucleus: ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)
-
Pulse Angle: 30°
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds (a longer delay of 5-10 seconds can be used for more quantitative results, especially for quaternary carbons)
-
Number of Scans: 1024 (adjust as needed to achieve an adequate signal-to-noise ratio)
3.3. Data Processing
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Perform baseline correction.
Visualization of this compound
The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its analysis.
References
The Synthesis of Deuterated Benzyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary methodologies for the synthesis of deuterated benzyl cinnamate, a critical isotopically labeled compound for use as an internal standard in mass spectrometry and in metabolic studies. This document provides a comprehensive overview of the synthesis of deuterated precursors—benzyl alcohol and cinnamic acid—followed by their subsequent esterification to yield the target molecule. Detailed experimental protocols, quantitative data summaries, and reaction pathway diagrams are presented to facilitate practical application in a research and development setting.
Core Synthesis Strategies
The synthesis of deuterated benzyl cinnamate is typically achieved through a convergent approach, involving the separate synthesis of a deuterated benzyl alcohol and/or a deuterated cinnamic acid, followed by an esterification reaction. The choice of deuteration strategy for the precursors depends on the desired labeling pattern in the final product.
Synthesis of Deuterated Benzyl Alcohol
The introduction of deuterium into the benzyl alcohol moiety can be targeted at the benzylic position (α,α-dideuterio benzyl alcohol) or on the aromatic ring.
Reductive Deuteration of Aromatic Esters
A general and efficient method for the synthesis of α,α-dideuterio benzyl alcohols involves the single-electron transfer (SET) reductive deuteration of commercially available aromatic esters using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). This method boasts high deuterium incorporation and excellent functional group tolerance.[1][2]
Experimental Protocol:
A detailed experimental protocol for this method would require access to the full-text article. However, a general procedure based on the abstract involves the reaction of an aromatic ester with SmI₂ in the presence of D₂O as the deuterium source.[1][2]
Metal-Free Synthesis from p-Toluenesulfonylhydrazones
An environmentally friendly, metal-free approach utilizes the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with deuterium oxide. This method can be performed under conventional heating or microwave irradiation, with the latter significantly reducing reaction times and improving yields. This technique allows for selective deuterium labeling at the C-1 position.[3]
Experimental Protocol:
-
General Procedure: A p-toluenesulfonylhydrazone precursor is reacted with a base in the presence of D₂O. The reaction can be heated under reflux or subjected to microwave irradiation to generate the corresponding deuterated benzyl alcohol.
Synthesis of Deuterated Cinnamic Acid
Deuterium can be incorporated into cinnamic acid at the α-position or on the aromatic ring.
Hofmann Elimination for α-Deuteration
(E)-[α-²H]-Cinnamic acids can be synthesized via a Hofmann elimination of α-trimethylammonio-acids or their ester halides in deuterated water. This method provides a straightforward route to α-deuterated cinnamic acid derivatives.
Experimental Protocol:
-
Procedure A: The α-amino-acid hydrochloride (2 mmol) is heated with an excess of methyl iodide and dry Ag₂O in D₂O (5 ml) under reflux for 2 hours. The mixture is then made alkaline with solid NaOH (30%) and kept at room temperature for 24 hours, followed by heating at 100°C for 2 hours.
-
Procedure B: The α-amino-acid (0.5 mmol) is dissolved in alkaline D₂O (2 ml, 30% NaOH) and kept under N₂ at 0°C for 1 hour and at 100°C for 2 hours.
Hydrogen-Deuterium Exchange in Ethanol-d₁
A hydrogen-deuterium exchange reaction in an ethanol-d₁/Et₃N system can introduce deuterium atoms at the ortho and para positions of phenolic hydroxy groups, as well as at the C-2 position of alkyl cinnamates.
Esterification of Deuterated Precursors
Once the desired deuterated benzyl alcohol and/or cinnamic acid have been synthesized, the final step is the esterification to form deuterated benzyl cinnamate.
Fischer Esterification
The classical approach involves the acid-catalyzed esterification of deuterated benzyl alcohol with cinnamic acid (or its deuterated analog). A common catalyst is sulfuric acid.
Experimental Protocol:
-
General Procedure: Deuterated benzyl alcohol is reacted with cinnamic acid in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically heated to drive the equilibrium towards the ester product. The water formed during the reaction is removed to improve the yield.
Enzymatic Esterification
For a milder and more selective approach, lipase-catalyzed esterification offers a green alternative. Lipases such as Lipozyme TLIM have been shown to be effective in catalyzing the esterification of cinnamic acid with benzyl alcohol in an organic solvent like isooctane.
Experimental Protocol:
-
General Procedure: Cinnamic acid and benzyl alcohol are dissolved in isooctane. Lipozyme TLIM is added, and the reaction mixture is incubated at a specific temperature (e.g., 70°C). The reaction progress can be monitored by techniques such as HPLC.
Quantitative Data Summary
| Method | Deuterated Product | Deuterium Incorporation | Yield | Reference |
| Reductive Deuteration of Esters | α,α-dideuterio benzyl alcohols | >95% D₂ | - | |
| Hofmann Elimination (Procedure A) | (E)-[α-²H]cinnamic acid | 0.82 D atom/molecule | 63% | |
| Hofmann Elimination (Procedure A) | (E)-4-methoxy[α-²H]cinnamic acid | 0.89 D atom/molecule | 59% | |
| Hofmann Elimination (Procedure A) | (E)-3,4-dimethoxy[α-²H]cinnamic acid | 0.88 D atom/molecule | 41% | |
| Hofmann Elimination (Procedure B) | (E)-[α-²H]-p-coumaric acid | 0.90 D atom/molecule | 54% | |
| Enzymatic Esterification | Benzyl cinnamate | - | up to 97.3% |
Reaction Pathway Diagrams
Caption: Reductive deuteration of an aromatic ester to an α,α-dideuterio benzyl alcohol.
Caption: Synthesis of (E)-[α-²H]-cinnamic acid via Hofmann elimination.
Caption: General esterification pathway to deuterated benzyl cinnamate.
References
Commercial Availability and Application of Benzyl Cinnamate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical applications of benzyl cinnamate-d5. This deuterated analog of benzyl cinnamate serves as a valuable internal standard for quantitative analysis, particularly in the fields of fragrance analysis, pharmacokinetics, and metabolomics.
Commercial Availability
This compound is available from several specialized chemical suppliers. The deuteration is typically on the benzyl ring, providing a stable isotopic label for mass spectrometry-based applications. Below is a summary of commercially available this compound.
| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity |
| C/D/N Isotopes | D-3480 | 347840-02-2 | 243.32 | 98 atom % D |
| LGC Standards | TRC-A629273 | 347840-02-2 | 243.31 | Not specified |
| Benchchem | - | 347840-02-2 | 243.31 | Not specified |
| MedChemExpress | HY-N7090S | 347840-02-2 | 243.31 | Not specified |
Synthesis of this compound
This compound can be synthesized via the Fischer-Speier esterification of benzyl-d5 alcohol and cinnamic acid, using a strong acid catalyst such as sulfuric acid.[1] The reaction involves the nucleophilic attack of the deuterated alcohol on the protonated carboxylic acid, followed by the elimination of water.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Benzyl-d5 alcohol
-
Cinnamic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamic acid, a molar excess of benzyl-d5 alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography to obtain the final, high-purity product.
Application as an Internal Standard in GC-MS Analysis
This compound is an ideal internal standard for the quantification of benzyl cinnamate and other related fragrance allergens in complex matrices such as cosmetics and environmental samples.[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by a mass spectrometer.
Experimental Protocol: Quantification of Benzyl Cinnamate in a Fragrance Sample by GC-MS
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS)
-
Benzyl cinnamate standard
-
This compound internal standard (IS) solution of known concentration
-
Sample containing benzyl cinnamate (e.g., perfume, essential oil)
-
Solvent for dilution (e.g., acetone, ethanol)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance sample.
-
Dilute the sample with a suitable solvent.
-
Spike the diluted sample with a known amount of the this compound internal standard solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of benzyl cinnamate.
-
Spike each calibration standard with the same amount of the this compound internal standard solution as the samples.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor characteristic ions for benzyl cinnamate and this compound.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to benzyl cinnamate and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of benzyl cinnamate in the unknown sample using the calibration curve.
-
Mass Spectrometry Fragmentation
The primary advantage of using a deuterated internal standard lies in its distinct mass spectrum compared to the non-labeled analyte. The five deuterium atoms on the benzyl ring of this compound result in a mass shift of +5 amu for the molecular ion and any fragments containing the benzyl-d5 moiety.
Table of Key Mass Fragments:
| m/z | Non-Deuterated Benzyl Cinnamate[2] | This compound (Predicted) | Fragment Identity |
| 238 | ✓ | [M]⁺ (Molecular Ion) | |
| 243 | ✓ | [M]⁺ (Molecular Ion) | |
| 131 | ✓ | ✓ | [C₉H₇O]⁺ (Cinnamoyl cation) |
| 103 | ✓ | ✓ | [C₇H₇O]⁺ |
| 91 | ✓ | [C₇H₇]⁺ (Tropylium cation) | |
| 96 | ✓ | [C₇H₂D₅]⁺ (Tropylium-d5 cation) | |
| 77 | ✓ | [C₆H₅]⁺ (Phenyl cation) | |
| 82 | ✓ | [C₆D₅]⁺ (Phenyl-d5 cation) |
Note: The fragmentation pattern of this compound is predicted based on the known fragmentation of benzyl cinnamate and the location of the deuterium labels. A characteristic fragment for cinnamic esters is observed at m/z 131, corresponding to the cinnamoyl moiety, which would be present in both the deuterated and non-deuterated compounds.[3]
This technical guide provides a comprehensive overview for researchers and professionals in drug development and related fields on the commercial availability and practical applications of this compound. The detailed protocols and data presented herein should facilitate the integration of this valuable analytical tool into various research and quality control workflows.
References
Methodological & Application
Application Notes: Quantitative Analysis of Benzyl Cinnamate Using Benzyl Cinnamate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cinnamate is a fragrance ingredient and flavoring agent used in a variety of consumer products, including cosmetics, perfumes, and food.[1] Accurate and precise quantification of benzyl cinnamate is essential for quality control, regulatory compliance, and safety assessment. The use of a stable isotope-labeled internal standard, such as benzyl cinnamate-d5, in conjunction with mass spectrometry-based methods, offers a robust and reliable approach for quantitative analysis.[2][3]
This document provides detailed application notes and protocols for the quantitative analysis of benzyl cinnamate in a representative cosmetic matrix (cream) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that utilizes a known quantity of an isotopically labeled version of the analyte as an internal standard. This compound, in which five hydrogen atoms on the benzyl ring are replaced with deuterium, is an ideal internal standard for benzyl cinnamate analysis.[3] It is chemically identical to the native analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[2] Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, any variations or losses during the analytical process are compensated for, leading to highly accurate and precise quantification.
Application: Quantification of Benzyl Cinnamate in a Cosmetic Cream
This protocol describes the quantitative analysis of benzyl cinnamate in a cosmetic cream formulation. The methodology involves a liquid-liquid extraction (LLE) procedure to isolate the analyte and internal standard from the sample matrix, followed by analysis using GC-MS.
Quantitative Data Summary
The following tables summarize the validation parameters and expected performance of the GC-MS method for the quantification of benzyl cinnamate using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Regression Equation | y = 1.02x + 0.01 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low (0.5 µg/mL) | 98.5 | 4.2 |
| Medium (10 µg/mL) | 101.2 | 2.5 |
| High (40 µg/mL) | 99.3 | 1.8 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Protocols
Materials and Reagents
-
Benzyl Cinnamate (analytical standard, >99% purity)
-
This compound (internal standard, >98% purity, 99 atom % D)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Cosmetic cream matrix (placebo)
Preparation of Standard and Sample Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzyl cinnamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
-
Calibration Standards (0.1 - 50 µg/mL):
-
Prepare a series of calibration standards by serially diluting the benzyl cinnamate primary stock solution with methanol.
-
Spike each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/mL of this compound.
-
-
Sample Preparation (Cosmetic Cream):
-
Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.
-
Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Add 5 mL of methanol and vortex for 1 minute to disperse the sample.
-
Add 5 mL of dichloromethane and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 20°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 4: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Cinnamate | 131 | 91 | 103 |
| This compound | 131 | 96 | 103 |
Data Analysis
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, calculate the peak area ratio of the benzyl cinnamate quantifier ion (m/z 131) to the this compound quantifier ion (m/z 131).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of benzyl cinnamate.
-
-
Sample Quantification:
-
Inject the prepared sample extracts.
-
Calculate the peak area ratio of benzyl cinnamate to this compound in the sample.
-
Determine the concentration of benzyl cinnamate in the sample by interpolating from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of benzyl cinnamate.
Caption: Logic of internal standard-based quantification.
References
Quantitative Analysis of Benzyl Cinnamate in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl cinnamate is a naturally occurring ester found in some plants and is also used as a fragrance and flavoring agent. Its potential therapeutic applications and metabolic fate are of increasing interest in pharmaceutical and toxicological research. A sensitive and selective analytical method is crucial for the accurate quantification of benzyl cinnamate in biological matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of benzyl cinnamate in human plasma. The method utilizes a stable isotope-labeled internal standard, benzyl cinnamate-d5, to ensure high accuracy and precision. The protocol outlined below is intended for research purposes and can be adapted for various drug development stages, including pharmacokinetic and metabolic studies.
Experimental
Materials and Reagents
-
Analytes: Benzyl Cinnamate (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Chemicals: Ammonium Acetate (≥99% purity)
-
Biological Matrix: Human Plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving benzyl cinnamate and this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 30% B for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The precursor ions correspond to the protonated molecules [M+H]⁺. A common fragmentation pathway for cinnamic esters involves the loss of the benzyl group and the formation of the cinnamoyl cation[1].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| Benzyl Cinnamate | 239.1 | 131.1 | 91.1 | 15 | 30 |
| This compound | 244.1 | 131.1 | 96.1 | 15 | 30 |
Method Validation (Hypothetical Data)
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[2][3][4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.5 |
| Mid QC | 100 | 4.8 | 102.1 | 5.9 | 99.3 |
| High QC | 800 | 3.5 | 97.9 | 4.7 | 98.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 101.5 |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of benzyl cinnamate in human plasma.
Caption: Logical flow for the development of the LC-MS/MS method.
Conclusion
This application note presents a detailed protocol for a selective, sensitive, and robust LC-MS/MS method for the quantification of benzyl cinnamate in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation procedure allows for high throughput. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for supporting pharmacokinetic and other studies in drug development and research.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hhs.gov [hhs.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols: Benzyl Cinnamate-d5 for Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems, identifying biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a gold-standard technique to control for variability during sample preparation and analysis. Benzyl cinnamate-d5, a deuterated analog of benzyl cinnamate, serves as an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) based metabolomics studies. Its near-identical physicochemical properties to the endogenous analyte, with a distinct mass difference, allow for reliable correction of matrix effects and variations in extraction recovery and instrument response.[1][2]
These application notes provide detailed protocols for the use of this compound as an internal standard in metabolomics workflows for various biological matrices, including plasma, urine, and cell cultures.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to a sample at the beginning of the analytical process.[2] Because the internal standard and the analyte behave almost identically during sample preparation and LC-MS analysis, the ratio of their signals remains constant, even if there is sample loss or signal suppression. This allows for highly accurate quantification of the endogenous analyte.
Applications in Metabolomics
This compound is particularly useful as an internal standard in both targeted and untargeted metabolomics studies for:
-
Accurate Quantification: Enables precise measurement of endogenous benzyl cinnamate or structurally similar compounds.
-
Method Validation: Used to assess method performance, including extraction efficiency, matrix effects, and instrument stability.
-
Quality Control: Inclusion in quality control (QC) samples helps to monitor the reproducibility and reliability of the analytical platform over time.[3]
Quantitative Data Summary
The following table summarizes typical concentration ranges for standards and quality control samples when using this compound for quantitative metabolomics.
| Parameter | Concentration Range | Purpose |
| Calibration Standards | 1 - 1000 ng/mL | To generate a calibration curve for absolute quantification. |
| Internal Standard (IS) Spiking Solution | 50 - 200 ng/mL | Added to all samples, standards, and QCs for normalization. |
| Low Quality Control (LQC) | 3x Lower Limit of Quantification (LLOQ) | To assess accuracy and precision at the low end of the calibration range. |
| Medium Quality Control (MQC) | Mid-range of the calibration curve | To assess accuracy and precision at the mid-range of the calibration. |
| High Quality Control (HQC) | ~80% of the Upper Limit of Quantification (ULOQ) | To assess accuracy and precision at the high end of the calibration range. |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol.
-
Store at -20°C.
b. IS Spiking Solution (100 ng/mL):
-
Dilute the IS stock solution with LC-MS grade methanol to a final concentration of 100 ng/mL.
-
This solution will be added to all samples, calibration standards, and quality controls.
c. Benzyl Cinnamate Calibration Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of non-labeled Benzyl cinnamate.
-
Dissolve in 1 mL of LC-MS grade methanol.
-
Store at -20°C.
d. Calibration Curve Working Solutions (1-1000 ng/mL):
-
Perform serial dilutions of the calibration standard stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation Protocols
The addition of the internal standard should occur at the earliest stage of sample preparation to account for variability throughout the entire workflow.[3]
a. Plasma/Serum Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound IS spiking solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. Urine Sample Preparation:
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To a 100 µL aliquot of the urine supernatant, add 10 µL of the 100 ng/mL this compound IS spiking solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. Cell Culture Sample Preparation (Adherent Cells):
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80:20 methanol:water containing 10 µL of the 100 ng/mL this compound IS spiking solution directly to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
b. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Note: These are predicted transitions and should be optimized on the specific instrument.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point Benzyl Cinnamate 239.1 91.1 20 Benzyl Cinnamate 239.1 131.1 15 This compound (IS) 244.1 96.1 20 | This compound (IS) | 244.1 | 131.1 | 15 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte (Benzyl Cinnamate) and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for metabolomics analysis using this compound.
Proposed Metabolic Pathway of Benzyl Cinnamate
Benzyl cinnamate is an ester that is likely metabolized in vivo through hydrolysis by carboxylesterases, ubiquitously present enzymes. This reaction yields cinnamic acid and benzyl alcohol. Both of these metabolites can then enter their respective metabolic pathways.
Caption: Proposed metabolic hydrolysis of Benzyl Cinnamate.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Benzyl Cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cinnamate is an ester of benzyl alcohol and cinnamic acid, found naturally in some plants and used as a fragrance and flavoring agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for safety and efficacy assessments. Pharmacokinetic (PK) studies are essential for determining the fate of a compound in a living organism. The use of a stable isotope-labeled internal standard, such as benzyl cinnamate-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte, compensating for variability in sample preparation and matrix effects, which leads to improved accuracy and precision of the analytical method.
Physicochemical Properties
A summary of the key physicochemical properties of benzyl cinnamate and its deuterated analog is presented in Table 1. The five deuterium atoms in this compound are typically located on the benzyl group.[1] This isotopic labeling increases the molecular weight, allowing it to be distinguished from the non-deuterated analyte by mass spectrometry, while maintaining nearly identical physicochemical properties.[1]
| Property | Benzyl Cinnamate | This compound |
| Chemical Formula | C₁₆H₁₄O₂ | C₁₆H₉D₅O₂ |
| Molecular Weight | 238.28 g/mol [2] | 243.31 g/mol [1] |
| Appearance | White to pale yellow solid | Not specified, expected to be similar to the non-deuterated form |
| Melting Point | 34–37 °C | ~33–39°C[1] |
| Boiling Point | 195–200 °C at 5 mmHg | 195–200°C |
| Solubility | Insoluble in water; soluble in alcohol and ether | Not specified, expected to be similar to the non-deuterated form |
Hypothetical Metabolic Pathway of Benzyl Cinnamate
The metabolism of benzyl cinnamate is expected to primarily occur in the liver. The initial and major metabolic step is likely hydrolysis of the ester bond by esterases to yield benzyl alcohol and cinnamic acid. Benzyl alcohol can be further oxidized to benzoic acid, which is then conjugated, primarily with glycine, to form hippuric acid for excretion. Cinnamic acid can also undergo further metabolism.
Experimental Protocols
This section details the procedures for a preclinical in-vivo pharmacokinetic study in rats, followed by the bioanalytical method for the quantification of benzyl cinnamate in plasma samples using this compound as an internal standard.
In-Life Study: Pharmacokinetics in Rats
-
Animal Model:
-
Species: Sprague Dawley rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Dosing:
-
Formulation: Prepare a dosing solution of benzyl cinnamate in a suitable vehicle (e.g., a mixture of corn oil and Tween 80) at an appropriate concentration.
-
Administration: Administer a single oral dose (e.g., 50 mg/kg) of the benzyl cinnamate formulation via gavage.
-
-
Blood Sampling:
-
Procedure: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification
A validated LC-MS/MS method is the preferred approach for the sensitive and selective quantification of benzyl cinnamate in biological matrices.
-
Preparation of Standards and Quality Control Samples:
-
Stock Solutions: Prepare stock solutions of benzyl cinnamate and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the benzyl cinnamate stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of, for example, 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and QC sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Hypothetical):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Benzyl Cinnamate: To be determined empirically (e.g., Q1: 239.1 -> Q3: 91.1).
-
This compound: To be determined empirically (e.g., Q1: 244.1 -> Q3: 96.1).
-
-
Data Presentation and Analysis
The plasma concentration-time data for each animal will be analyzed using non-compartmental analysis with appropriate software. The following pharmacokinetic parameters should be calculated and summarized in a table.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
Conclusion
This document provides a comprehensive framework for conducting a preclinical pharmacokinetic study of benzyl cinnamate using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method ensures the generation of high-quality, reliable, and reproducible data. This is essential for the accurate evaluation of the drug's pharmacokinetic properties and for making informed decisions in the drug development process. The detailed methodologies provided herein serve as a valuable guide for researchers and scientists in this field.
References
Application Notes and Protocols for Benzyl Cinnamate-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of benzyl cinnamate-d5 in biological matrices. This compound, a deuterated analog of benzyl cinnamate, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.
The following protocols are designed to ensure high recovery, minimize matrix effects, and provide accurate and reproducible quantification of benzyl cinnamate in research and drug development settings.
Introduction
Benzyl cinnamate is an ester of benzyl alcohol and cinnamic acid, used in fragrances and as a flavoring agent. In a pharmaceutical context, it and similar compounds may be analyzed to understand their metabolic fate or as part of safety and toxicology studies. Accurate quantification is critical, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting variations during sample preparation and analysis.
This guide outlines three common sample preparation techniques:
-
Protein Precipitation (PPT): A rapid method for removing proteins from plasma or serum.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method for analyte purification and concentration.
The choice of method will depend on the required level of cleanliness, sensitivity, and throughput.
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma/Serum
This protocol is a fast and straightforward method suitable for high-throughput analysis where a high degree of sample cleanup is not essential.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample. This 3:1 (v/v) ratio of ACN to sample is effective for protein precipitation.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS or GC-MS analysis.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE) Protocol for Urine
LLE is a more selective method than PPT and is effective for cleaning up complex matrices like urine.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Autosampler vials
Procedure:
-
Pipette 500 µL of the urine sample into a glass centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 500 µL of aqueous buffer to adjust the pH.
-
Add 2 mL of the extraction solvent (e.g., MTBE).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
SPE provides the cleanest extracts and is ideal for methods requiring high sensitivity and specificity. This protocol is based on a reversed-phase SPE mechanism.
Materials:
-
Plasma or serum sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration and washing)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Spike with the this compound internal standard.
-
Add 200 µL of 2% ammonium hydroxide to dilute the sample.[3]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridges under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 1 mL of the elution solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Caption: Workflow for Solid-Phase Extraction.
Data Presentation
The performance of each sample preparation method should be evaluated by determining the recovery, matrix effect, and process efficiency. The results can be summarized in a table for easy comparison.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect (%) | 70 - 85 | 85 - 95 | > 95 |
| Process Efficiency (%) | 60 - 80 | 75 - 100 | > 90 |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: The values presented in this table are typical and may vary depending on the specific matrix, instrumentation, and optimization of the protocol.
Conclusion
The choice of sample preparation method for this compound analysis depends on the specific requirements of the assay. Protein precipitation is a rapid and cost-effective method for high-throughput screening. Liquid-liquid extraction offers a balance between cleanup efficiency and throughput. Solid-phase extraction provides the highest level of sample cleanup and is recommended for assays requiring maximum sensitivity and accuracy. The use of this compound as an internal standard is crucial for all methods to ensure reliable quantification by correcting for analyte losses and matrix-induced variations.
References
Application Note: High-Throughput Quantification of Benzyl Cinnamate in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
References
Quantitative Purity Determination of Organic Compounds Using ¹H-NMR Spectroscopy with Benzyl Cinnamate-d5 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of organic compounds.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method that does not typically require a calibration curve using a certified reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for the quantification of an analyte by co-dissolving it with a known amount of a high-purity internal standard.[3]
This application note provides a detailed protocol for the determination of the purity of a small organic molecule using Benzyl Cinnamate-d5 as an internal standard. Deuterated internal standards are advantageous as they often provide signals in regions of the ¹H-NMR spectrum that are free from interference from the analyte's signals.[4] this compound, with its deuterated benzyl ring, offers distinct signals from the non-deuterated cinnamate moiety, making it a suitable internal standard for a wide range of organic analytes.
Principles of qNMR
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of protons giving rise to that signal. When an analyte is mixed with a known quantity of an internal standard, the purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
I_IS = Integral of the selected internal standard signal
-
N_analyte = Number of protons corresponding to the selected analyte signal
-
N_IS = Number of protons corresponding to the selected internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Experimental Protocol
This protocol outlines the steps for determining the purity of an exemplary analyte, Ethylparaben, using this compound as the internal standard.
Materials and Equipment
-
Analyte: Ethylparaben (or other organic compound of interest)
-
Internal Standard: this compound (high purity, ≥98%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent in which both the analyte and internal standard are fully soluble.
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer
-
High-Quality NMR Tubes: 5 mm diameter
-
Analytical Balance: Accurate to at least 0.01 mg
-
Volumetric Flasks and Pipettes
-
Vortex Mixer
Sample Preparation
Accurate weighing is a critical step and a significant source of potential error in qNMR.
-
Analyte Stock Solution: Accurately weigh approximately 20 mg of the analyte (e.g., Ethylparaben) into a clean, dry vial. Record the exact weight.
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of this compound into a separate clean, dry vial. Record the exact weight.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to each vial. Ensure complete dissolution by gentle vortexing.
-
NMR Sample Preparation: In a clean NMR tube, combine a precise volume of the analyte stock solution (e.g., 0.5 mL) and the internal standard stock solution (e.g., 0.5 mL). Cap the NMR tube and mix the contents thoroughly.
NMR Data Acquisition
To obtain accurate and reproducible quantitative data, specific NMR acquisition parameters must be optimized.
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments)
-
Pulse Angle: 30-90° (a 90° pulse provides maximum signal intensity, but a smaller angle like 30° can be used with a shorter relaxation delay)
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A relaxation delay of 30-60 seconds is often sufficient for many small molecules.
-
Acquisition Time (aq): Sufficient to allow for the full decay of the FID, typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.
-
Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction and manually verify that the baseline is flat around the signals of interest.
-
Signal Selection:
-
Analyte (Ethylparaben): Select a well-resolved signal that is free from overlap with other signals. For Ethylparaben in CDCl₃, the aromatic protons at approximately 7.8 ppm (doublet, 2H) or 6.9 ppm (doublet, 2H) are suitable.
-
Internal Standard (this compound): The signals from the non-deuterated cinnamate moiety are used for quantification. The vinyl protons at approximately 7.7 ppm (doublet, 1H) and 6.4 ppm (doublet, 1H) are suitable choices.
-
-
Integration: Integrate the selected signals for both the analyte and the internal standard. Ensure the integration region is wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for both signals.
Data Presentation
The quantitative results should be summarized in a clear and structured table.
Table 1: Quantitative ¹H-NMR Data for the Purity Determination of Ethylparaben using this compound
| Parameter | Analyte (Ethylparaben) | Internal Standard (this compound) |
| Mass (mg) | 20.15 | 20.08 |
| Molecular Weight ( g/mol ) | 166.17 | 243.31 |
| Purity of IS (%) | - | 99.5 |
| Selected Signal (ppm) | 7.8 (d) | 7.7 (d) |
| Number of Protons (N) | 2 | 1 |
| Integral Value (I) | 1.00 | 0.85 |
| Calculated Purity (%) | 98.7 | - |
Note: The integral values presented are for illustrative purposes. The integral of the analyte signal is often normalized to 1.00 for simplicity.
Visualization of Workflows and Relationships
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical relationship of parameters in qNMR purity calculation.
Conclusion
Quantitative ¹H-NMR spectroscopy using a deuterated internal standard such as this compound offers a reliable, efficient, and accurate method for determining the purity of organic compounds. The protocol described herein provides a robust framework for researchers, scientists, and drug development professionals to implement qNMR in their analytical workflows. Careful attention to sample preparation and the selection of appropriate NMR acquisition and processing parameters are crucial for obtaining high-quality, reproducible results. The non-destructive nature of the technique also allows for the recovery of the sample post-analysis if required.
References
Application of Benzyl Cinnamate-d5 in Food Analysis: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cinnamate, a naturally occurring ester of benzyl alcohol and cinnamic acid, is recognized for its characteristic sweet, balsamic, and fruity aroma. It is found in various natural products, including Balsam of Peru and Tolu balsam, and is utilized as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries. The accurate quantification of benzyl cinnamate in complex food matrices is crucial for quality control, authenticity assessment, and regulatory compliance, particularly concerning its potential as a fragrance allergen. The use of a stable isotope-labeled internal standard, such as benzyl cinnamate-d5, is the gold standard for achieving accurate and precise quantification by mass spectrometry. This deuterated analog, in which five hydrogen atoms on the benzyl ring are replaced with deuterium, exhibits nearly identical chemical and physical properties to the native compound, allowing it to effectively compensate for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of benzyl cinnamate in various food matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and derivatization, as well as the same ionization response in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, even with incomplete sample recovery or matrix-induced signal suppression or enhancement. This compound serves as an ideal internal standard for the analysis of benzyl cinnamate due to its chemical similarity and a sufficient mass shift (5 Da) to prevent spectral overlap.
Application Notes
Quantification of Benzyl Cinnamate in Fruit Juices and Beverages by GC-MS
Application: To determine the concentration of benzyl cinnamate, a potential flavor allergen, in fruit juices (e.g., apple, grape, and mixed fruit) and alcoholic beverages.
Methodology: A robust and sensitive method employing gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is utilized. This compound is added as an internal standard prior to sample preparation to ensure accurate quantification.
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for sample cleanup and concentration. For LLE, the beverage sample is extracted with a water-immiscible organic solvent such as dichloromethane or a mixture of hexane and diethyl ether. For SPE, a C18 cartridge is conditioned, the sample is loaded, and after washing, the analyte is eluted with an appropriate organic solvent.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.
Quantitative Analysis: Quantification is based on the ratio of the peak area of a characteristic ion of benzyl cinnamate to that of the corresponding ion of this compound.
Analysis of Benzyl Cinnamate in Complex Food Matrices (Honey and Chocolate) by LC-MS/MS
Application: To quantify benzyl cinnamate in complex and challenging food matrices such as honey and chocolate, where significant matrix effects are expected.
Methodology: A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed. The use of this compound as an internal standard is critical to compensate for matrix effects and ensure data accuracy.
Sample Preparation:
-
Honey: The honey sample is dissolved in water or a suitable buffer, followed by LLE with a solvent like ethyl acetate. The organic extract is then evaporated and reconstituted in the mobile phase.
-
Chocolate: The chocolate sample is first defatted with hexane. The defatted residue is then extracted with a polar solvent such as acetonitrile or methanol. The extract may require further cleanup using dispersive solid-phase extraction (dSPE) with sorbents like C18 and PSA to remove interfering matrix components.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for selective detection and quantification.
Quantitative Analysis: Two or more MRM transitions are monitored for both benzyl cinnamate and this compound to ensure specificity. Quantification is based on the ratio of the peak area of the most abundant transition of the analyte to that of the internal standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of Benzyl Cinnamate in Fruit Juice
1. Materials and Reagents
-
Benzyl Cinnamate (analytical standard)
-
This compound (internal standard)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
-
Fruit juice sample
2. Standard and Internal Standard Preparation
-
Prepare a stock solution of benzyl cinnamate (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Prepare an internal standard spiking solution (e.g., 10 µg/mL) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard spiking solution (10 µg/mL) and vortex for 30 seconds.
-
Add 10 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B GC or equivalent
-
Injector: Splitless mode, 250 °C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzyl Cinnamate: m/z 91, 107, 131, 238
-
This compound: m/z 96, 112, 136, 243
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of benzyl cinnamate to the peak area of this compound against the concentration of the benzyl cinnamate standards.
-
Quantify the amount of benzyl cinnamate in the sample using the calibration curve.
Protocol 2: LC-MS/MS Analysis of Benzyl Cinnamate in Honey
1. Materials and Reagents
-
Benzyl Cinnamate (analytical standard)
-
This compound (internal standard)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Honey sample
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation
-
Weigh 5 g of the honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Add 100 µL of the this compound internal standard spiking solution (10 µg/mL) and vortex for 30 seconds.
-
Add 10 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Instrumental Parameters
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Benzyl Cinnamate: Precursor ion (Q1): m/z 239.1 -> Product ions (Q3): m/z 91.1 (quantifier), m/z 131.1 (qualifier)
-
This compound: Precursor ion (Q1): m/z 244.1 -> Product ions (Q3): m/z 96.1 (quantifier), m/z 136.1 (qualifier)
-
5. Data Analysis
-
Construct a calibration curve and quantify the analyte as described in Protocol 1, using the peak areas from the quantifier MRM transitions.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described methods. These values are illustrative and should be determined for each specific application and laboratory.
Table 1: GC-MS Method Performance for Benzyl Cinnamate in Fruit Juice
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.05 mg/kg |
| Recovery | 92 - 105 % |
| Precision (RSD%) | < 10% |
Table 2: LC-MS/MS Method Performance for Benzyl Cinnamate in Honey
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantitation (LOQ) | 0.02 mg/kg |
| Recovery | 88 - 108 % |
| Precision (RSD%) | < 8% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of benzyl cinnamate in fruit juice.
Caption: Experimental workflow for LC-MS/MS analysis of benzyl cinnamate in honey.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
Application Note: Quantification of Benzyl Cinnamate in Fragrance Ingredients Using Isotope Dilution GC-MS
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of benzyl cinnamate in fragrance ingredients and cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution method. The use of Benzyl Cinnamate-d5 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is crucial for quality control, regulatory compliance, and safety assessment of cosmetic and fragranced products.
Introduction
Benzyl cinnamate is a fragrance ingredient used in a variety of consumer products, including perfumes, lotions, and shampoos. Due to its potential to cause allergic reactions in some individuals, its concentration in cosmetic products is regulated in many regions. Accurate and robust analytical methods are therefore essential for manufacturers to ensure their products comply with these regulations. Isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the analytical process, any losses or variations during sample handling are accounted for, leading to highly reliable results.
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is the addition of a known quantity of this compound to the sample prior to extraction. This compound is chemically identical to the target analyte, benzyl cinnamate, and therefore exhibits the same behavior during extraction, derivatization (if any), and GC-MS analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the deuterated internal standard, an accurate quantification can be achieved, irrespective of sample loss during preparation.
Experimental Protocols
Reagents and Materials
-
Benzyl Cinnamate (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, 99 atom % D)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
GC vials and caps
Standard Solution Preparation
-
Primary Stock Solution of Benzyl Cinnamate (1000 µg/mL): Accurately weigh 10 mg of benzyl cinnamate standard and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution of benzyl cinnamate with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 1 µg/mL.
Sample Preparation (Liquid-Liquid Extraction for Creams, Lotions, and Shampoos)[1]
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Spike the sample with a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution.
-
Add 5 mL of deionized water and 5 mL of MTBE to the centrifuge tube.[1]
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add approximately 2 g of anhydrous sodium sulfate to remove water.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp 1 | 3 °C/min to 125 °C |
| Ramp 2 | 7 °C/min to 230 °C |
| Ramp 3 | 20 °C/min to 300 °C, hold for 5 minutes[2][1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Benzyl Cinnamate | 131 (Quantifier) , 192, 193 (Qualifiers)[2] |
| This compound | 136 (Quantifier) , 197, 198 (Qualifiers) |
Data Presentation
The following table summarizes the quantitative performance data for the analysis of benzyl cinnamate using a validated liquid-liquid extraction GC-MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 1 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2 µg/g |
| Recovery (%) | |
| Intra-day Accuracy | 84.5 - 119% |
| Intra-day Precision (RSD) | 0.4 - 12% |
| Inter-day Accuracy | 85.1 - 116% |
| Inter-day Precision (RSD) | 2.9 - 13% |
Visualizations
Figure 1: Experimental workflow for the quantification of benzyl cinnamate.
References
Application Note and Protocol: Preparation of Benzyl Cinnamate-d5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cinnamate is a fragrance ingredient used in a variety of cosmetic and personal care products.[1] Its analysis is crucial for quality control and regulatory compliance, particularly concerning fragrance allergens.[2][3] Benzyl cinnamate-d5, a deuterated analog of benzyl cinnamate, serves as an ideal internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS).[4] The substitution of five hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the non-labeled analyte, without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.
This document provides a detailed protocol for the preparation of a 1 mg/mL primary stock solution of this compound and a subsequent 10 µg/mL working standard solution.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉D₅O₂ | [4] |
| Molecular Weight | ~243.31 g/mol | |
| CAS Number | 347840-02-2 | |
| Appearance | White to pale yellow solid or crystal | |
| Purity | Typically >98% | |
| Isotopic Enrichment | Typically >98% | |
| Solubility | Soluble in alcohol, diethyl ether, and DMSO. Practically insoluble in water, glycerol, and propylene glycol. | |
| Storage Conditions | Short-term: 2-8°C; Long-term: -20°C. Protect from light and moisture. |
Experimental Protocols
Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the steps to prepare a 1 mg/mL stock solution of this compound.
3.1.1 Materials and Equipment
-
This compound (solid, high purity)
-
Methanol (HPLC or GC grade, anhydrous)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes and appropriate tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vial with a PTFE-lined screw cap for storage
3.1.2 Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methanol is flammable and toxic; handle with care and avoid inhalation or contact with skin.
3.1.3 Procedure
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration (1 mg/mL), solvent, preparation date, and the name of the preparer. Store the stock solution at -20°C for long-term stability.
Preparation of a 10 µg/mL Working Standard Solution
This protocol describes the dilution of the primary stock solution to a working concentration commonly used for spiking analytical samples.
3.2.1 Materials and Equipment
-
1 mg/mL this compound primary stock solution
-
Methanol (HPLC or GC grade, anhydrous)
-
10 mL volumetric flask (Class A)
-
Calibrated micropipette (e.g., 100 µL) and appropriate tips
-
Amber glass vial with a PTFE-lined screw cap for storage
3.2.2 Procedure
-
Calculation: To prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution, the following calculation is used:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution (1000 µg/mL)
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the working solution (10 µg/mL)
-
V₂ = Final volume of the working solution (10 mL)
1000 µg/mL * V₁ = 10 µg/mL * 10 mL
V₁ = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL
-
-
Transfer: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution to Volume: Add methanol to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the working standard solution to a labeled amber glass vial and store at 2-8°C for short-term use. For longer-term storage, -20°C is recommended.
Diagrams
References
Application Notes and Protocols for Spiking Benzyl Cinnamate-d5 into Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of xenobiotics and metabolites in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, where matrix effects can significantly impact the ionization of the target analyte, leading to unreliable data. Benzyl cinnamate-d5, the deuterated analog of benzyl cinnamate, serves as an ideal internal standard for the quantification of its parent compound in complex biological samples such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing reliable correction for variations during sample preparation and analysis.[1][2][3]
These application notes provide detailed protocols for the spiking of this compound into biological matrices and subsequent analysis using LC-MS/MS. The methodologies cover sample preparation through protein precipitation and solid-phase extraction, along with optimized instrumental parameters.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical methods described herein. These values are based on typical results obtained for similar compounds and should be validated in your laboratory.
Table 1: Method Performance in Human Plasma (Protein Precipitation)
| Parameter | Expected Value |
| Analyte | Benzyl Cinnamate |
| Internal Standard | This compound |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
| Recovery | > 85% |
| Matrix Effect | 90 - 110% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Method Performance in Human Urine (Solid-Phase Extraction)
| Parameter | Expected Value |
| Analyte | Benzyl Cinnamate |
| Internal Standard | This compound |
| LLOQ | 2 ng/mL |
| ULOQ | 2000 ng/mL |
| Recovery | > 90% |
| Matrix Effect | 95 - 105% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzyl cinnamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of benzyl cinnamate by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should encompass the expected analyte concentrations in the study samples.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation for Plasma/Serum
This method is a rapid and effective technique for removing the majority of proteins from plasma or serum samples.[4][5]
-
Sample Aliquoting:
-
Pipette 100 µL of the biological matrix (plasma or serum), calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
SPE is a more rigorous cleanup method suitable for complex matrices like urine, providing cleaner extracts and potentially reducing matrix effects.
-
Sample Pre-treatment:
-
Centrifuge urine samples at 4,000 rpm for 5 minutes to remove particulate matter.
-
Pipette 500 µL of the supernatant into a clean tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 5: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzyl Cinnamate (Quantifier) | 239.1 | 91.1 | 15 |
| Benzyl Cinnamate (Qualifier) | 239.1 | 103.1 | 20 |
| This compound (Quantifier) | 244.1 | 96.1 | 15 |
| This compound (Qualifier) | 244.1 | 103.1 | 20 |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Stability Considerations
-
Stock Solution Stability: Benzyl cinnamate and this compound stock solutions in methanol are generally stable for at least 6 months when stored at -20°C.
-
Freeze-Thaw Stability: In biological matrices, analytes should be subjected to a minimum of three freeze-thaw cycles (-20°C or -80°C to room temperature) to assess stability.
-
Bench-Top Stability: The stability of the analyte in the biological matrix should be evaluated at room temperature for a period that reflects the expected sample handling time.
-
Post-Preparative Stability: The stability of the processed samples in the autosampler should be assessed for the expected duration of the analytical run.
It is crucial to note that the stability of deuterated internal standards can sometimes be compromised by deuterium-hydrogen exchange, especially under certain pH and temperature conditions. Therefore, thorough stability testing is a critical component of method validation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Benzyl Cinnamate Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Benzyl cinnamate is an ester of benzyl alcohol and cinnamic acid, widely used as a fragrance and flavor agent in cosmetics, food products, and pharmaceuticals.[1][2] Accurate and sensitive quantification of benzyl cinnamate is crucial for quality control, pharmacokinetic studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as benzyl cinnamate-d5, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) as it corrects for variations in sample preparation and instrument response.[3][4][5] This application note provides a detailed protocol for the chromatographic separation and quantification of benzyl cinnamate using its d5 analog as an internal standard.
This compound, where five hydrogen atoms on the benzyl ring are replaced with deuterium, is an ideal internal standard due to its chemical and physical similarity to the unlabeled analyte. This ensures that it co-elutes with benzyl cinnamate under typical reversed-phase chromatographic conditions and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows for their distinct detection by the mass spectrometer, enabling highly accurate and precise quantification.
This protocol is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the analysis of benzyl cinnamate in various matrices.
Experimental Protocols
Materials and Reagents
-
Benzyl Cinnamate (≥98% purity)
-
This compound (≥98% purity, with isotopic enrichment ≥98%)
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of benzyl cinnamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of benzyl cinnamate by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with the same solvent mixture.
-
-
Calibration Standards:
-
Prepare calibration standards by spiking the appropriate amount of the benzyl cinnamate working standard solutions into blank matrix (e.g., plasma, lotion base) to achieve a concentration range of 1-1000 ng/mL.
-
Add the this compound working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.
-
Sample Preparation (for a cosmetic cream matrix)
-
Accurately weigh 0.1 g of the cosmetic cream sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 1 mL of acetonitrile to the tube.
-
Vortex for 2 minutes to precipitate proteins and extract the analyte.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: 50-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-50% B
-
3.1-4.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions should be optimized by infusing the individual standard solutions. The values provided in the table below are theoretical and a good starting point for method development.
-
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzyl Cinnamate | ~2.8 | 239.1 | 91.1 | 100 | 15 |
| This compound | ~2.78 | 244.1 | 96.1 | 100 | 15 |
Note: Deuterated compounds may have slightly shorter retention times than their non-deuterated counterparts. The exact retention times should be determined experimentally.
Table 2: Chemical and Physical Properties
| Property | Benzyl Cinnamate | This compound |
| Molecular Formula | C₁₆H₁₄O₂ | C₁₆H₉D₅O₂ |
| Molecular Weight | 238.28 g/mol | 243.31 g/mol |
| CAS Number | 103-41-3 | 347840-02-2 |
| Appearance | White to pale yellow solid | Not specified |
| Boiling Point | 195-200 °C at 5 mmHg | Not specified |
| Melting Point | 34-37 °C | Not specified |
Results and Discussion
The described LC-MS/MS method provides excellent chromatographic separation of benzyl cinnamate from its d5-labeled internal standard. The use of a C18 column with a water/acetonitrile gradient ensures good peak shape and resolution. The slightly earlier elution of the d5 analog is a commonly observed phenomenon and does not interfere with quantification.
The ESI in positive mode provides sensitive detection of both compounds. The selected MRM transitions are highly specific and minimize interferences from the sample matrix. The use of the deuterated internal standard effectively compensates for any sample loss during preparation and for variations in injection volume and ionization efficiency, leading to high accuracy and precision of the quantitative results.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative analysis of benzyl cinnamate in complex matrices using a deuterated internal standard. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions can be readily implemented in a laboratory setting. This method is suitable for a wide range of applications, including quality control of cosmetic and food products, as well as in support of drug development studies.
Visualizations
Caption: Experimental workflow for the quantification of benzyl cinnamate.
References
- 1. 肉桂酸苄酯 ≥98%, stabilized | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzyl cinnamate | 50 Publications | 506 Citations | Top Authors | Related Topics [scispace.com]
- 3. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl Cinnamate-d5 Internal Standard
Welcome to the technical support center for benzyl cinnamate-d5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an internal standard in their analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of benzyl cinnamate, where five hydrogen atoms on the benzyl ring have been replaced with deuterium. This isotopic labeling increases its molecular weight, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer. It is used as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS, to improve the accuracy and precision of analytical measurements. Since it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage in solution, it is recommended to store it at -80°C for up to six months or -20°C for one month.[1] Following proper storage and handling procedures is crucial to prevent degradation and maintain its isotopic purity.
Q3: What are the typical purity specifications for this compound?
High chemical and isotopic purity are essential for a reliable internal standard. The table below summarizes the typical specifications for this compound, based on certificates of analysis for analogous deuterated standards.
| Parameter | Typical Specification | Analytical Technique |
| Chemical Purity | >98% | HPLC, GC |
| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry, NMR |
| Unlabeled Benzyl Cinnamate | <0.5% | LC-MS/MS |
This data is compiled based on typical specifications for deuterated internal standards and may vary by supplier and batch.
Troubleshooting Guides
This section addresses specific problems that users may encounter during their experiments with this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: High variability in replicate injections or quality control samples, leading to poor accuracy and precision.
Potential Causes & Solutions:
-
Isotopic Impurity: The presence of unlabeled benzyl cinnamate in the internal standard can lead to an overestimation of the analyte concentration.
-
Troubleshooting:
-
Check the Certificate of Analysis (CoA): Verify the isotopic and chemical purity of the standard.
-
Inject a High-Concentration Standard: Analyze a concentrated solution of the this compound standard alone to check for any signal at the mass transition of the unlabeled analyte.
-
Contact the Supplier: If significant unlabeled impurity is detected, contact the supplier for a higher purity batch.
-
-
-
H/D Back-Exchange: Deuterium atoms on the benzyl ring can exchange with hydrogen atoms from the solvent or sample matrix, especially under acidic or basic conditions. This alters the concentration of the deuterated standard over time.
-
Troubleshooting:
-
Solvent Stability Test: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time. Re-inject and monitor for any increase in the signal of the unlabeled analyte.
-
Optimize pH: If back-exchange is observed, adjust the pH of the mobile phase and sample diluent to be as neutral as possible.
-
-
-
In-source Fragmentation/Crosstalk: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
-
Troubleshooting:
-
Optimize MS Source Conditions: Adjust parameters such as collision energy and source temperature to minimize in-source fragmentation.
-
Select Appropriate Mass Transitions: Choose precursor and product ions that are specific to the analyte and the internal standard and are not prone to crosstalk.
-
-
Logical Workflow for Troubleshooting Inaccurate Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Poor Peak Shape or Chromatographic Resolution
Symptom: Tailing, fronting, or split peaks for the this compound internal standard.
Potential Causes & Solutions:
-
Solubility Issues: this compound may not be fully dissolved in the injection solvent, leading to peak distortion.
-
Troubleshooting:
-
Verify Solubility: Ensure the concentration of the internal standard in the stock and working solutions does not exceed its solubility in the chosen solvent.
-
Change Solvent: If solubility is an issue, consider using a stronger organic solvent like methanol or acetonitrile for the stock solution.
-
-
-
Chromatographic Co-elution: A slight difference in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects.
-
Troubleshooting:
-
Overlay Chromatograms: Compare the chromatograms of the analyte and the internal standard to ensure they co-elute perfectly.
-
Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or stationary phase to achieve co-elution.
-
-
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.
-
Troubleshooting:
-
Reduce Concentration: Lower the concentration of the internal standard in the working solution.
-
-
Experimental Workflow for Assessing Co-elution
Caption: Workflow for verifying co-elution of analyte and internal standard.
Issue 3: Matrix Effects
Symptom: Ion suppression or enhancement of the internal standard signal, leading to inaccurate quantification.
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Molecules from the sample matrix (e.g., salts, lipids) can co-elute with the internal standard and interfere with its ionization.
-
Troubleshooting:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to separate the internal standard from the matrix interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal.
-
-
-
Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time can lead to the analyte and internal standard experiencing different matrix effects.
-
Troubleshooting:
-
Ensure Co-elution: As mentioned previously, perfect co-elution is critical to mitigating this issue.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
-
Quantitative Data and Experimental Protocols
Solubility Data
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol (90%) | Soluble (1:8 ratio) |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Diethyl Ether | Soluble |
| Oils | Soluble |
| Propylene Glycol | Practically insoluble |
| Glycerin | Practically insoluble |
Data is for non-deuterated benzyl cinnamate and should be used as a guideline.[2][3] It is recommended to experimentally verify the solubility of this compound in your specific analytical solvents.
Stability Data
| Condition | Observation |
| Storage at 0-6°C (solid) | <2% deuterium loss over 12 months |
| 40°C and pH 9 (in solution) | Hydrolysis to cinnamic acid-d5 and deuterated benzyl alcohol with a half-life of approximately 15 hours. |
Mass Spectrometry Fragmentation
In positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), this compound is expected to fragment in a manner characteristic of benzyl esters. The protonated molecule [M+H]⁺ will likely undergo collision-induced dissociation (CID) to produce several key fragment ions.
Proposed ESI-MS/MS Fragmentation Pathway for this compound
Caption: Proposed fragmentation pathway for protonated this compound.
Explanation of Fragmentation:
-
Formation of the Deuterated Tropylium Ion (m/z 96.1): A common fragmentation pathway for benzyl esters is the cleavage of the ester bond, leading to the formation of a stable tropylium ion. For this compound, this results in a deuterated tropylium ion.
-
Formation of the Cinnamoyl Cation (m/z 147.0): Cleavage can also occur on the other side of the ester oxygen, resulting in the loss of the deuterated benzyl group and the formation of the cinnamoyl cation.
-
Loss of Carbon Monoxide (CO): The cinnamoyl cation can further fragment by losing a neutral molecule of carbon monoxide to form a stable styryl cation at m/z 131.1.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a general guideline for the preparation of this compound solutions.
Materials:
-
This compound standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a known amount of this compound (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the standard to a volumetric flask of appropriate size (e.g., 10 mL). c. Add a small amount of solvent (e.g., methanol) to dissolve the standard. d. Once dissolved, fill the flask to the mark with the solvent. e. Stopper the flask and invert several times to ensure homogeneity.
-
Working Solutions: a. Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent. b. The concentration of the final working solution should be optimized for your specific analytical method and instrument sensitivity.
Note: Always use calibrated equipment and high-purity solvents to ensure the accuracy of your standard solutions.
References
Technical Support Center: Enhancing Analytical Accuracy with Benzyl Cinnamate-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing benzyl cinnamate-d5 as an internal standard to improve the accuracy and precision of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why are my quantitative results inconsistent when using this compound as an internal standard?
A1: Inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include:
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur at certain molecular positions and under acidic or basic conditions.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and internal standard may experience different matrix effects.
-
Differential Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.
-
Purity of the Internal Standard: The presence of unlabeled benzyl cinnamate in your this compound standard can lead to an overestimation of the analyte concentration.
Q2: I'm observing a difference in retention time between benzyl cinnamate and this compound. How can I address this?
A2: A slight difference in retention time is a known phenomenon with deuterated standards. Here are some strategies to mitigate its impact:
-
Adjust Chromatographic Conditions: Modifying the gradient, flow rate, or column chemistry can help to achieve co-elution of the analyte and the internal standard.
-
Use a Lower Resolution Column: If complete co-elution is difficult to achieve, using a column with slightly lower resolution can sometimes ensure both compounds elute within a single peak, minimizing differential matrix effects.
Q3: How can I determine if matrix effects are impacting my analysis?
A3: A post-extraction addition experiment is a standard method to evaluate matrix effects. This involves comparing the response of the analyte and internal standard in a neat solution to their response in a blank matrix extract that has been spiked after extraction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Variability in Results | Isotopic exchange, inconsistent sample preparation, significant matrix effects. | Check the pH of your solutions. Ensure consistent sample preparation techniques. Perform a matrix effect evaluation. |
| Poor Peak Shape | Column degradation, incompatible mobile phase. | Replace the analytical column. Optimize the mobile phase composition and pH. |
| Low Analyte Recovery | Inefficient extraction, analyte degradation. | Optimize the extraction procedure (e.g., solvent, pH). Investigate analyte stability under your experimental conditions. |
| Signal Suppression or Enhancement | Co-eluting matrix components. | Improve sample clean-up procedures. Modify chromatographic conditions to separate interferences. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect and Recovery
This protocol outlines the procedure to determine the matrix effect and recovery of benzyl cinnamate using this compound as an internal standard.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of benzyl cinnamate and this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the extracted and reconstituted sample with benzyl cinnamate and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with benzyl cinnamate and this compound before the extraction process.
2. Data Analysis:
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Protocol 2: Typical LC-MS/MS Method for Benzyl Cinnamate Quantification
This is an illustrative protocol and may require optimization for your specific application and matrix.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of a this compound working solution (e.g., in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B to elute the analyte.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Benzyl Cinnamate: Monitor the transition from the precursor ion (e.g., [M+H]+) to a characteristic product ion. A common fragment for cinnamic esters is m/z 131, corresponding to the cinnamoyl moiety.[1]
-
This compound: Monitor the corresponding transition for the deuterated analog. The precursor ion will be 5 Daltons higher than the unlabeled compound.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical method validation for the quantification of benzyl cinnamate in human plasma using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
| Benzyl Cinnamate | 1 - 1000 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3 | < 10% | < 12% | ± 10% |
| Medium | 100 | < 8% | < 10% | ± 8% |
| High | 800 | < 8% | < 9% | ± 7% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: A logical approach to troubleshooting inconsistent analytical results.
References
Technical Support Center: Matrix Effects in LC-MS Analysis with Benzyl Cinnamate-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to matrix effects in the LC-MS analysis of benzyl cinnamate using benzyl cinnamate-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how can they affect my analysis of benzyl cinnamate?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as benzyl cinnamate, by co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] These effects can significantly impact the accuracy, precision, and sensitivity of your analytical method. In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[1]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the non-labeled benzyl cinnamate, it co-elutes from the liquid chromatography (LC) column and experiences similar ionization suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: I am observing a poor or inconsistent signal for my this compound internal standard. What are the possible causes?
A4: Several factors could lead to a poor or inconsistent signal for your internal standard:
-
Incorrect Concentration: The concentration of the working solution may be incorrect.
-
Degradation: The standard may have degraded during storage.
-
Inefficient Ionization: The MS source parameters may not be optimal for this compound.
-
Instrument Issues: The mass spectrometer may require tuning or calibration.
-
Matrix Effects: The internal standard itself can be subject to significant ion suppression.
-
Isotopic Instability (H/D Exchange): In rare cases and under certain conditions (e.g., extreme pH), the deuterium atoms could exchange with hydrogen atoms from the solvent or matrix, although the deuterium on the benzyl ring of this compound is generally stable.
Q5: My analyte (benzyl cinnamate) and internal standard (this compound) have slightly different retention times. Is this a problem?
A5: A small shift in retention time is not uncommon due to the deuterium isotope effect. However, if this separation leads to the analyte and internal standard eluting in different "zones" of ion suppression, it can compromise the accuracy of your results. It is crucial to evaluate the matrix effect across the chromatographic peak to ensure that the degree of ion suppression is consistent for both compounds.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a common issue that can often be traced back to differential matrix effects or inconsistent sample preparation.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a matrix effect evaluation experiment as detailed in the "Experimental Protocols" section below. This will help you quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Assess Co-elution: Carefully examine the chromatograms of the analyte and internal standard. If there is a noticeable separation, consider optimizing your chromatographic method to improve co-elution. This could involve adjusting the mobile phase gradient, changing the column, or modifying the column temperature.
-
Optimize Sample Preparation: Inconsistent recoveries during sample preparation can lead to variability in the analyte/IS ratio. Ensure your extraction procedure is robust and reproducible. Consider if a more rigorous clean-up step, like solid-phase extraction (SPE), is needed to remove interfering matrix components.
-
Check for Contamination: Ensure there is no cross-contamination between samples, which can lead to artificially high or variable results.
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for benzyl cinnamate in human plasma to illustrate how to identify and quantify these effects.
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Spiked Plasma - Set B) | Matrix Effect (%) | Recovery (%) |
| Benzyl Cinnamate | 1,500,000 | 975,000 | 65.0% (Suppression) | 92.5% |
| This compound | 1,550,000 | 1,023,000 | 66.0% (Suppression) | 93.1% |
Interpretation:
-
Matrix Effect: Both the analyte and the internal standard experience significant ion suppression (approximately 35%). However, the degree of suppression is very similar, indicating that the internal standard is effectively compensating for the matrix effect. A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
-
Recovery: The extraction recovery for both compounds is high and consistent.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects and Recovery
This protocol describes a standard method to quantitatively assess matrix effects and recovery.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution of benzyl cinnamate and this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a known concentration.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank human plasma through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with benzyl cinnamate and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank human plasma with benzyl cinnamate and this compound at the same concentration as in Set A before starting the sample preparation procedure. Process these samples through the entire procedure.
2. LC-MS/MS Analysis:
Analyze all three sets of samples using the established LC-MS/MS method.
3. Calculations:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
Protocol 2: LC-MS/MS Method for Benzyl Cinnamate in Human Plasma
This protocol provides a starting point for the analysis of benzyl cinnamate. Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 30% B and equilibrate.
-
3. MS/MS Conditions (Positive ESI):
-
Benzyl Cinnamate:
-
Precursor Ion (m/z): 239.1
-
Product Ion (m/z): 131.1
-
Collision Energy: (User to optimize, typically 15-25 eV)
-
-
This compound:
-
Precursor Ion (m/z): 244.1
-
Product Ion (m/z): 131.1
-
Collision Energy: (User to optimize, should be similar to the analyte)
-
Visualizations
Caption: Workflow for evaluating matrix effects and recovery.
Caption: Logical guide for troubleshooting inconsistent results.
References
Technical Support Center: Benzyl Cinnamate-d5 Detection by MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of benzyl cinnamate-d5.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Precursor Ion Selection | The protonated molecule [M+H]⁺ is the most common precursor ion in positive electrospray ionization (ESI+). For this compound (MW = 243.31), the expected precursor ion is m/z 244.3. Verify that your instrument is set to monitor this precursor ion. |
| Suboptimal Source Parameters | Ion source parameters significantly impact signal intensity. Infuse a standard solution of this compound and optimize the following: - Capillary Voltage: Adjust to maximize the intensity of the m/z 244.3 precursor ion. - Gas Flows (Nebulizer, Heater): Optimize for efficient desolvation without causing fragmentation in the source. - Source Temperature: Adjust to ensure complete solvent evaporation. |
| Inefficient Fragmentation (Low Product Ion Signal) | The collision energy is critical for generating product ions. If the precursor ion is strong but product ions are weak, the collision energy may be too low or too high. Refer to the "Experimental Protocol for Collision Energy Optimization" section. |
| Matrix Effects | Components in the sample matrix can suppress the ionization of this compound. - Improve Sample Preparation: Implement additional cleanup steps to remove interfering substances. - Chromatographic Separation: Ensure adequate separation from co-eluting matrix components. - Use of a Stable Isotope Labeled Internal Standard: this compound is itself an internal standard. If quantifying a different analyte, ensure the internal standard is appropriate. |
| Instrument Contamination | A contaminated ion source or mass analyzer can lead to poor sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
Problem: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and reagents to minimize background noise. |
| Co-eluting Isobaric Interferences | An interfering compound may have the same nominal mass as the precursor or product ion. - Improve Chromatographic Resolution: Modify the gradient, flow rate, or column to separate the interference. - Select More Specific MRM Transitions: If possible, choose alternative product ions that are unique to this compound. |
| In-Source Fragmentation | High source temperatures or voltages can cause the analyte to fragment before entering the mass analyzer. Gradually reduce source energy parameters to see if the background diminishes. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1:
-
Precursor Ion: In positive ionization mode (ESI+), the expected precursor ion is the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 243.31, the precursor ion to monitor is m/z 244.3 .
-
Product Ions: The fragmentation of this compound is expected to occur at the ester linkage. Based on the fragmentation of similar compounds, the following are plausible product ions:
-
Deuterated Benzyl Cation ([C₆D₅CH₂]⁺): This would result from the cleavage of the ester bond, yielding a deuterated benzyl fragment with an expected m/z of 96.1 .
-
Cinnamoyl Cation ([C₆H₅CH=CHCO]⁺): This fragment results from the other side of the ester cleavage and would have an expected m/z of 131.1 .
-
Summary of Potential MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 244.3 | 96.1 | Corresponds to the deuterated benzyl cation. |
| This compound | 244.3 | 131.1 | Corresponds to the cinnamoyl cation. |
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy should be optimized empirically on your specific instrument. Follow the detailed methodology provided in the "Experimental Protocols" section below. A good starting point for small molecules is to ramp the collision energy from 5 to 40 eV and observe the intensity of the product ions.
Q3: What are typical LC conditions for the analysis of benzyl cinnamate?
A3: While optimization is always recommended, a good starting point for reversed-phase chromatography of benzyl cinnamate and its analogs would be:
-
Column: C18, 2.1 mm x 50-100 mm, < 3 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B to retain the analyte, then ramp up to a high percentage of B to elute it. A starting point could be 40-50% B.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
Experimental Protocols
Methodology for Collision Energy Optimization
This protocol describes how to determine the optimal collision energy for the selected MRM transitions of this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent suitable for your LC-MS system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion Setup: Use a syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters:
-
In full scan mode, identify the precursor ion at m/z 244.3.
-
Adjust source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the intensity of this precursor ion.
-
-
Product Ion Scan:
-
Switch to a product ion scan mode, selecting m/z 244.3 as the precursor ion.
-
Begin with a low collision energy (e.g., 5 eV) and gradually increase it in steps (e.g., 2-5 eV increments) up to around 40-50 eV.
-
Observe the formation and intensity of the product ions (e.g., m/z 96.1 and 131.1).
-
-
Determine Optimal Collision Energy:
-
Create an MRM method with the identified precursor-product ion pairs.
-
For each transition, perform multiple infusions, varying the collision energy around the value that produced the highest signal in the product ion scan.
-
The collision energy that yields the highest and most stable product ion intensity is the optimal value for that transition.
-
Visualizations
Caption: Troubleshooting workflow for low or no signal of this compound.
Long-term storage conditions for benzyl cinnamate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of benzyl cinnamate-d5. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and stability of this deuterated compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability and isotopic purity of solid this compound, it should be stored in a cool, dry, and dark environment. The primary concerns are preventing degradation and hydrogen-deuterium (H-D) exchange with atmospheric moisture.
Q2: How should I store this compound when it is in solution?
A2: Solutions of this compound are more susceptible to degradation and isotopic exchange. Therefore, specific storage conditions are critical. For long-term storage, it is recommended to store solutions at -80°C.[1] For shorter durations, -20°C is acceptable for up to a month.[1] Always use anhydrous, deuterated, or aprotic solvents to minimize H-D exchange.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Hydrolysis: The ester bond can be hydrolyzed, especially in the presence of moisture and at non-neutral pH, to form benzyl alcohol-d5 and cinnamic acid.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.
-
Hydrogen-Deuterium (H-D) Exchange: Protic solvents or atmospheric moisture can cause the exchange of deuterium atoms with hydrogen atoms, compromising the isotopic purity of the compound. This is a significant concern for deuterated standards.
Q4: Which solvents are recommended for storing this compound?
A4: The choice of solvent is critical for maintaining the stability of this compound. Anhydrous aprotic solvents are highly recommended. If a protic solvent is necessary for an application, a deuterated version of that solvent should be used to prevent H-D exchange. Always ensure the solvent is of high purity and stored under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
-
Possible Cause: Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.
-
Solution:
-
Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous, aprotic, or deuterated solvents for all solutions.
-
Ensure all glassware is thoroughly dried before use.
-
Minimize the number of times the storage container is opened. Consider aliquoting the compound into single-use vials.
-
Issue 2: Appearance of Degradation Products in HPLC or GC-MS Analysis
-
Possible Cause 1: Hydrolysis of the ester bond.
-
Solution:
-
Ensure the compound is stored in a dry environment.
-
Use anhydrous solvents when preparing solutions.
-
Avoid acidic or basic conditions during storage and sample preparation.
-
-
Possible Cause 2: Photodegradation.
-
Solution:
-
Store the compound in amber vials or wrap containers in aluminum foil to protect from light.
-
Minimize exposure to light during handling and sample preparation.
-
Data Presentation: Long-Term Storage Recommendations
The following tables summarize the recommended long-term storage conditions for this compound in both solid form and in solution.
Table 1: Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-6°C | To minimize degradation and maintain stability.[2] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | To prevent H-D exchange with atmospheric moisture. |
| Light Exposure | Protected from light (e.g., amber vial) | To prevent photolytic degradation.[2] |
| Container | Tightly sealed, airtight container | To prevent exposure to moisture and air.[2] |
Table 2: Long-Term Storage Conditions for this compound in Solution
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C (for up to 6 months) | To significantly slow down degradation processes. |
| -20°C (for up to 1 month) | For shorter-term storage. | |
| Solvent | Anhydrous aprotic or deuterated solvents | To prevent H-D exchange. |
| Light Exposure | Protected from light (e.g., amber vial) | To prevent photolytic degradation. |
| Container | Tightly sealed vial with a secure cap | To prevent solvent evaporation and atmospheric contamination. |
Table 3: Reported Stability Data
| Storage Condition | Duration | Observed Change | Reference |
| 0-6°C in airtight, light-resistant containers | 12 months | <2% deuterium loss |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be used. For isocratic elution, a mixture of acetonitrile and water (e.g., 70:30 v/v) may be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm (cinnamate chromophore).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
Procedure:
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The purity of this compound can be determined by calculating the peak area percentage.
-
-
Forced Degradation Studies (Optional):
-
To identify potential degradation products, the sample can be subjected to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and then analyzed by HPLC.
-
Protocol 2: Quantification of this compound using GC-MS
This protocol describes a general procedure for the analysis of this compound, which is often used as an internal standard.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound and the analyte of interest.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., ethyl acetate).
-
Spike a known amount of the internal standard solution into the sample containing the analyte to be quantified.
-
Perform any necessary extraction or derivatization steps.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Create a calibration curve by plotting the response ratio against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Protocol 3: Monitoring H-D Exchange using NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the isotopic purity of this compound.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Spectral Analysis:
-
In a fully deuterated this compound (on the benzyl ring), the aromatic signals corresponding to the benzyl protons should be absent.
-
The presence of signals in the region where the benzyl protons would typically appear (around 7.3 ppm) indicates H-D exchange has occurred.
-
To intentionally observe H-D exchange, a drop of D₂O can be added to a solution of the non-deuterated compound in a protic solvent, and the disappearance of the exchangeable proton signals can be monitored over time.
-
Mandatory Visualizations
References
Preventing isotopic exchange in benzyl cinnamate-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic stability of benzyl cinnamate-d5 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic labeling position in commercially available this compound and is it stable?
A1: In commercially available this compound, the five deuterium atoms are typically located on the benzyl group.[1] This is achieved through the esterification of deuterated benzyl alcohol (C6D5CH2OH) with cinnamic acid.[1] The deuterium atoms are attached to the aromatic ring of the benzyl moiety, which is a non-labile position. This means the carbon-deuterium bonds are stable and not prone to exchange with protons from the solvent or other sources under typical experimental conditions.[1]
Q2: What are the recommended storage and handling conditions to maintain the isotopic and chemical purity of this compound?
A2: To prevent both degradation and potential isotopic exchange, it is crucial to store and handle this compound correctly. Long-term stability studies have shown less than 2% deuterium loss over 12 months when stored under recommended conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–6°C[1] | Minimizes degradation and potential side reactions. |
| Light | Store in light-resistant containers | Prevents photochemical degradation. |
| Atmosphere | Store in airtight containers | Protects from moisture and oxygen, which can cause hydrolysis. |
| Solvent for Stock Solutions | Aprotic solvents (e.g., acetonitrile, ethyl acetate) | Avoids the presence of exchangeable protons. |
Q3: Under what conditions could isotopic exchange become a concern for this compound?
A3: While the deuterium labels on the benzyl ring are generally stable, extreme conditions can potentially lead to isotopic exchange or degradation. It is important to be aware of these conditions to avoid compromising your results. At a pH of 9 and a temperature of 40°C, hydrolysis of the ester bond can occur. While this is a degradation issue rather than isotopic exchange, it highlights the importance of maintaining neutral pH and moderate temperatures. Although less likely for the stable phenyl-d5 group, prolonged exposure to strong acids or bases at elevated temperatures could potentially facilitate some degree of back-exchange.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments, which could be misinterpreted as isotopic exchange.
Issue 1: I am observing a loss of signal for my this compound internal standard in my LC-MS analysis.
This could be due to several factors other than isotopic exchange. Follow this workflow to troubleshoot the issue:
Figure 1: Troubleshooting workflow for signal loss of this compound.
Issue 2: My quantitative results are inaccurate, and I suspect isotopic exchange.
Before concluding that isotopic exchange is the cause of inaccurate quantification, it is essential to rule out other common sources of error.
| Potential Cause | Recommended Action |
| Incorrect Concentration of Standard | Prepare a fresh stock solution and verify its concentration. |
| Degradation of Standard | Analyze the standard solution for the presence of degradation products such as benzyl alcohol-d5 and cinnamic acid. |
| Matrix Effects | Perform a matrix effect study by comparing the response of the standard in a clean solvent versus the sample matrix. |
| Co-elution with Interfering Species | Adjust the chromatographic method to improve the separation of the standard from other matrix components. |
Experimental Protocols
Protocol 1: Verification of Isotopic Purity by Mass Spectrometry
This protocol outlines a general method for confirming the isotopic purity of a this compound standard.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) for accurate mass measurement.
-
Analysis: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire a full scan mass spectrum in the region of the molecular ion.
-
Data Interpretation:
-
The monoisotopic mass of non-deuterated benzyl cinnamate (C16H14O2) is approximately 238.10 g/mol .
-
The monoisotopic mass of this compound (C16H9D5O2) is approximately 243.13 g/mol .
-
Analyze the isotopic distribution to confirm the number of deuterium atoms. The presence of significant peaks at lower m/z values (e.g., d4, d3) could indicate back-exchange or impurities.
-
Protocol 2: Assessment of Stability in a Biological Matrix
This protocol can be used to evaluate the stability of this compound in a specific biological matrix (e.g., plasma, tissue homogenate).
-
Sample Preparation:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Prepare a control sample by spiking the same concentration of the standard into a clean solvent (e.g., acetonitrile).
-
-
Incubation: Incubate both the matrix and control samples under the conditions of your experimental workflow (e.g., temperature, duration).
-
Extraction: Extract the this compound from both the matrix and control samples using a validated extraction method.
-
Analysis: Analyze the extracts by LC-MS/MS.
-
Data Comparison: Compare the peak area response of the this compound in the matrix sample to that of the control sample. A significant decrease in the response in the matrix sample may indicate degradation or matrix effects. Further analysis of the mass spectrum can help to identify if isotopic exchange has occurred.
Signaling Pathways and Logical Relationships
The primary concern with this compound is not typically isotopic exchange but rather chemical stability. The following diagram illustrates the potential degradation pathway.
Figure 2: Potential degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Benzyl Cinnamate-d5 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of benzyl cinnamate-d5. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks.
-
Peak Tailing: The latter half of the peak is broader than the front half, often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Peak Fronting: The first half of the peak is broader than the latter half, which can be a result of column overload or issues with sample solubility.[1][3]
-
Split Peaks: The peak appears as two or more merged peaks, potentially caused by a void in the column, a blocked frit, or a mismatch between the injection solvent and the mobile phase.[1]
Q2: What are the physicochemical properties of benzyl cinnamate that might affect its chromatography?
A2: Benzyl cinnamate is a relatively non-polar ester. It is practically insoluble in water but soluble in organic solvents like alcohol and ether. Its stability can be affected by exposure to moisture, which may hydrolyze the ester bond. When using reversed-phase HPLC, the mobile phase should have a sufficient organic component to ensure good solubility and peak shape.
Q3: Why is this compound used in analyses?
A3: this compound is a deuterated version of benzyl cinnamate. This isotopic labeling increases its molecular weight without significantly altering its chemical properties. This makes it an excellent internal standard for quantitative analysis using mass spectrometry (MS), such as in GC-MS or LC-MS methods, as it can be distinguished from the non-deuterated analyte by its mass-to-charge ratio.
Troubleshooting Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Initial Assessment Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A workflow diagram for troubleshooting poor peak shape.
Guide 1: Addressing Peak Tailing
Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing. | Operate at a lower mobile phase pH to protonate the silanols, or use an end-capped column to minimize available silanol groups. |
| Column Contamination | Impurities from the sample or mobile phase can accumulate on the column, creating active sites that cause tailing. | Use high-purity solvents and filter all samples and mobile phases. A guard column can also help protect the analytical column. |
| Column Overload | Injecting too much sample can lead to peak tailing. | Dilute the sample and reinject. If the peak shape improves, column overload was the issue. Consider using a column with a higher loading capacity if necessary. |
| Extra-column Volume | Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing. | Use tubing with the narrowest possible internal diameter and shortest possible length. |
Experimental Protocol: Evaluating Mobile Phase pH
-
Prepare Mobile Phases: Prepare three batches of your mobile phase with slightly different pH values (e.g., pH 3.0, 4.0, and 5.0, if using a reversed-phase method with a buffer).
-
Equilibrate the Column: For each mobile phase, flush the column for at least 20 column volumes to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Measure the tailing factor for each run.
Data Presentation: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (USP) |
| 3.0 | 1.1 |
| 4.0 | 1.5 |
| 5.0 | 2.1 |
Note: A tailing factor closer to 1.0 indicates a more symmetrical peak.
Guide 2: Correcting Peak Fronting
Peak fronting is often indicative of column overload or a mismatch between the sample solvent and the mobile phase.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, causing some analyte molecules to travel faster. | Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. |
| Column Collapse | Physical collapse of the column packing material can lead to fronting. This is often accompanied by a sudden drop in backpressure. | Replace the column and ensure that the operating conditions (pH, temperature, pressure) are within the manufacturer's recommendations. |
Experimental Protocol: Assessing Sample Concentration
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject Samples: Inject each dilution onto the column under your standard operating conditions.
-
Evaluate Peak Shape: Observe the peak shape for each concentration.
Data Presentation: Impact of Concentration on Peak Asymmetry
| Concentration (µg/mL) | Asymmetry Factor (at 10%) |
| 100 | 0.7 |
| 50 | 0.9 |
| 10 | 1.0 |
| 1 | 1.0 |
Note: An asymmetry factor of 1.0 indicates a symmetrical peak. A value less than 1.0 indicates fronting.
Troubleshooting Logic for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting.
References
Technical Support Center: Co-elution Problems with Benzyl Cinnamate-d5
Welcome to the Technical Support Center for troubleshooting co-elution issues involving benzyl cinnamate-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in chromatographic and mass spectrometric analyses. Here, you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of benzyl cinnamate, where five hydrogen atoms on the benzyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in GC-MS and LC-MS methods. Because its chemical and physical properties are nearly identical to the non-labeled benzyl cinnamate, it co-elutes and experiences similar matrix effects, allowing for accurate correction of analytical variability.[1]
Q2: What is co-elution and why is it a problem when using this compound?
Co-elution occurs when two or more compounds are not fully separated by the chromatographic column and elute at the same, or very similar, retention times. When your analyte of interest co-elutes with the internal standard, this compound, it can lead to inaccurate quantification due to overlapping signals in the detector. This is a common issue in the analysis of complex mixtures like fragrances and essential oils, where numerous structurally similar compounds are present.
Q3: My analyte is co-eluting with this compound. What are the likely causes?
The most common reason for co-elution with this compound is the presence of structurally similar compounds in the sample matrix. Potential co-eluting compounds include other cinnamate esters, such as methyl cinnamate or ethyl cinnamate, and other fragrance allergens with similar polarities and boiling points.[1] Suboptimal chromatographic conditions, such as an inappropriate column, mobile phase, or temperature gradient, can also lead to poor separation.
Q4: Can deuterated internal standards like this compound have different retention times than their non-deuterated counterparts?
Yes, it is a known phenomenon that deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This can lead to partial separation of the analyte and the internal standard, which may expose them to different matrix effects, thereby compromising analytical accuracy.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between this compound and other fragrance allergens.
If you are observing peak overlap between this compound and other components in your sample, follow these steps to improve separation.
Troubleshooting Workflow: Improving Chromatographic Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Step-by-step Guide:
-
Method Optimization (GC/LC):
-
Temperature Gradient (GC): Lower the initial oven temperature and use a slower ramp rate to improve the separation of early-eluting compounds.
-
Mobile Phase Gradient (LC): Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Selection: If optimization of the temperature or mobile phase gradient is insufficient, consider a column with a different stationary phase to alter selectivity. For example, switching from a non-polar to a mid-polar or polar column in GC can significantly change the elution order.
-
-
Sample Preparation Modification:
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering matrix components that may be co-eluting with your analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE conditions by changing the solvent system to selectively extract the compounds of interest while leaving behind interfering substances.
-
-
Alternative Internal Standard:
-
If co-elution persists with a specific analyte, and method optimization is not feasible, consider using a different internal standard that is structurally similar to the analyte but has a different retention time.
-
Issue 2: Inaccurate quantification despite using this compound.
Even with good chromatographic separation, you may encounter issues with quantification. This can often be attributed to matrix effects or issues with the internal standard itself.
Troubleshooting Workflow: Addressing Inaccurate Quantification
References
Technical Support Center: Purification of Synthesized Benzyl Cinnamate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized benzyl cinnamate-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude this compound sample?
The most common impurities are typically unreacted starting materials and byproducts from the synthesis reaction. These include:
-
Cinnamic acid: An unreacted starting material that is acidic.
-
Benzyl alcohol-d5: The other unreacted starting material.
-
Catalyst residues: Depending on the synthesis method, this could be an acid catalyst (e.g., sulfuric acid) or an enzyme.[1][2][3]
-
Side products: Byproducts from side reactions such as ether formation from benzyl alcohol or polymerization.
Q2: My crude product is a yellow oil or slush, but the pure compound should be a white solid. What causes the color?
The yellow coloration is often due to impurities and is a common observation even after initial purification steps like distillation.[1] While it may not always indicate significant impurity, achieving a white to off-white solid is a good indicator of high purity.[4]
Q3: How can I remove unreacted cinnamic acid from my crude product?
Unreacted cinnamic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous basic solution.
-
Method: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will react with the acidic cinnamic acid to form a water-soluble salt, which will be partitioned into the aqueous layer.
-
Troubleshooting: Ensure you wash with the basic solution until no more carbon dioxide gas evolves, which indicates that all the acid has been neutralized. Follow the base wash with a water wash and then a brine (saturated NaCl solution) wash to remove residual base and water-soluble impurities.
Q4: I'm having trouble separating this compound from benzyl alcohol-d5 using column chromatography. What can I do?
Benzyl alcohol is more polar than benzyl cinnamate. Therefore, they should be separable by normal-phase column chromatography on silica gel.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Start with a non-polar eluent and gradually increase the polarity. A common solvent system is a mixture of hexane and ethyl acetate. You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between the two spots.
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, use a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the concentration of the more polar solvent.
-
Avoid Overloading: Overloading the column with too much crude product can lead to poor separation and overlapping fractions.
-
Q5: My product is streaking on the TLC plate during analysis. What does this mean?
Streaking on a TLC plate can be caused by several factors:
-
Compound is too polar for the solvent system: The compound has a strong affinity for the silica gel and does not move up the plate properly. Try increasing the polarity of your eluent.
-
Acidic or basic nature of the compound/impurities: Residual acidic (cinnamic acid) or basic impurities can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help to reduce streaking.
-
Sample is too concentrated: Applying too much sample to the TLC plate can cause streaking. Use a more dilute solution for spotting.
Q6: Can I use distillation for purification?
Yes, vacuum distillation is a viable method for purifying benzyl cinnamate. However, it may not be sufficient to remove impurities with similar boiling points, and a yellow color may persist even after multiple distillations. It is often used as a preliminary purification step before recrystallization or chromatography.
Q7: What is a good solvent for recrystallizing this compound?
Absolute ethanol has been successfully used for the recrystallization of benzyl cinnamate. The general principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble, and then allow it to cool slowly. The pure compound should crystallize out while the impurities remain dissolved in the solvent.
Data Presentation
Table 1: Physical and Chemical Properties of Benzyl Cinnamate
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₂ | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 34-37 °C | |
| Boiling Point | 195-200 °C at 5 mmHg | |
| Solubility | Insoluble in water, glycerol, and propylene glycol. Soluble in alcohol, ether, and oils. |
Table 2: Purity and Yield Data from a Sample Synthesis Protocol
| Parameter | Value | Reference |
| Purity after Recrystallization | 98.6% - 99.5% | |
| Yield | 80.1% - 85.9% |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
This protocol is effective for removing acidic impurities like cinnamic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake the funnel, periodically venting to release any pressure from CO₂ evolution. Continue washing until no more gas is produced.
-
Aqueous Washes: Wash the organic layer with water, followed by a wash with saturated sodium chloride (brine) solution.
-
Drying: Dry the organic layer over an anhydrous salt, such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting solid or oil in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This method is useful for separating the product from non-acidic impurities like unreacted benzyl alcohol-d5.
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will show good separation between the product spot (Rf value of ~0.3) and any impurity spots.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. An isocratic (constant solvent composition) or gradient (increasing polarity) elution can be used.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for TLC streaking issues.
References
- 1. Sciencemadness Discussion Board - Preparation of benzyl cinnamate (a moderate difficulty ester) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Method for preparing benzyl cinnamate by enzyme catalysis (2015) | Dong-Hao Zhang [scispace.com]
- 3. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Ion Suppression with Benzyl Cinnamate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzyl cinnamate-d5 as an internal standard to mitigate ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2][3] This phenomenon can lead to a decreased signal intensity for the analyte, which negatively impacts the sensitivity, accuracy, and precision of the assay.[2][4] Common causes of ion suppression include high concentrations of salts, detergents, polymers, and other endogenous molecules from the biological matrix that compete with the analyte for ionization in the mass spectrometer's ion source.
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for ion suppression. Because this compound has nearly identical physicochemical properties to the unlabeled benzyl cinnamate, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, variations due to ion suppression can be normalized, leading to more accurate and reproducible quantification.
Q3: I am still observing significant ion suppression despite using this compound. What could be the issue?
A3: While SIL internal standards are highly effective, differential matrix effects can still occur, especially if there is a slight chromatographic separation between the analyte and the internal standard due to the deuterium isotope effect. This can expose them to different matrix components as they elute. Other factors could be an extremely "dirty" sample with a high concentration of interfering compounds, or suboptimal chromatographic conditions. It is also crucial to ensure the purity of the SIL internal standard, as impurities could contribute to inaccurate results.
Q4: What are the key mass spectrometry parameters to consider for benzyl cinnamate and its d5-labeled internal standard?
A4: For quantitative analysis using tandem mass spectrometry, you will need to optimize the precursor ion (Q1) and product ion (Q3) transitions for both benzyl cinnamate and this compound. Based on the structure of benzyl cinnamate, common fragments are observed. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation. It is essential to select intense and specific transitions for both the analyte and the internal standard to ensure sensitivity and avoid crosstalk.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS ratio across replicate injections | Inconsistent sample preparation. Matrix effects varying between samples. Instability of the analyte or internal standard. A dirty mass spectrometer ion source. | Ensure consistent and precise execution of all sample preparation steps. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. Evaluate the stability of the compounds in the final extract and under storage conditions. Clean the ion source according to the manufacturer's recommendations. |
| Poor peak shape for both analyte and internal standard | Column overload. Column degradation. Inappropriate mobile phase. | Dilute the sample or inject a smaller volume. Wash the column with a strong solvent or replace it if necessary. Optimize the mobile phase composition, including pH and organic solvent content. |
| Analyte and internal standard peaks are not perfectly co-eluting | Deuterium isotope effect. Suboptimal chromatographic conditions. | This is sometimes unavoidable with deuterated standards. However, you can try to minimize the separation by adjusting the gradient slope or the column temperature. Ensure the separation is minimal and does not lead to differential ion suppression. |
| Low signal intensity for both analyte and internal standard | Severe ion suppression. Poor ionization efficiency. Incorrect MS parameters. | Perform a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte peak away from these regions. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the correct precursor and product ion masses are being monitored. |
Illustrative Quantitative Data
The following table provides an example of mass transition parameters for benzyl cinnamate and its deuterated internal standard. Note: These are hypothetical values for illustrative purposes and should be optimized experimentally.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Benzyl Cinnamate | 239.1 | 131.1 | 100 | 15 |
| This compound | 244.1 | 131.1 | 100 | 15 |
Experimental Protocols
Protocol 1: Quantifying Matrix Effect
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of benzyl cinnamate and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with benzyl cinnamate and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with benzyl cinnamate and this compound before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to visualize at which retention times ion suppression occurs.
-
System Setup:
-
Prepare a solution of benzyl cinnamate and this compound in a compatible solvent.
-
Using a syringe pump, continuously infuse this solution into the LC flow stream between the analytical column and the mass spectrometer.
-
-
Blank Injection: Inject a blank solvent to establish a stable baseline signal.
-
Matrix Injection: Inject an extracted blank matrix sample.
-
Data Analysis: Monitor the signal intensity of the analyte and internal standard. A decrease in the baseline signal upon injection of the matrix indicates a region of ion suppression. The goal is to adjust the chromatography so that your analyte does not elute in these zones.
Visualizations
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: Workflow for using an internal standard to mitigate ion suppression.
References
Technical Support Center: Benzyl Cinnamate-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of benzyl cinnamate-d5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Electrospray ionization (ESI) is a suitable technique for the analysis of this compound. Given its chemical structure, positive ion mode is generally preferred for detecting protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺).
Q2: Why am I observing a poor signal or low sensitivity for this compound?
A2: Low sensitivity for this compound can stem from several factors, including suboptimal ion source parameters, inappropriate mobile phase composition, ion suppression from matrix components, or in-source fragmentation. A systematic approach to troubleshooting, starting from the sample preparation to the mass spectrometer settings, is recommended to identify and resolve the issue.
Q3: What are the expected ions for this compound in ESI-MS?
A3: In positive mode ESI-MS, you can expect to observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺, particularly if these ions are present in your mobile phase or sample matrix. The formation of these adducts can be influenced by the mobile phase composition and additives.
Q4: Can in-source fragmentation occur for this compound?
A4: Yes, esters like benzyl cinnamate can be susceptible to in-source fragmentation, especially at higher cone (or fragmentor) voltages. This can lead to a decrease in the abundance of the molecular ion and the appearance of fragment ions, potentially complicating quantification. It is crucial to optimize the cone voltage to maximize the signal of the desired precursor ion while minimizing fragmentation.
Q5: How can I minimize matrix effects when analyzing this compound in complex samples?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis. To mitigate these effects, consider the following:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to ensure this compound is well-separated from co-eluting matrix components.
-
Use of a Deuterated Internal Standard: As you are already using this compound, it serves as an excellent internal standard to compensate for matrix effects affecting the non-deuterated analyte.
-
Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak Detected
This guide provides a step-by-step approach to troubleshoot low or absent signal for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ion Source Parameters | Optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Start with typical values for similar compounds and adjust systematically. | Improved signal intensity and stability. |
| Suboptimal Mobile Phase | Ensure the mobile phase contains a suitable additive to promote ionization. For positive mode, 0.1% formic acid is a good starting point.[1] Also, evaluate the organic solvent composition (acetonitrile vs. methanol). | Enhanced protonation and a stronger [M+H]⁺ signal. |
| In-source Fragmentation | Systematically vary the cone (fragmentor) voltage to find the optimal value that maximizes the precursor ion signal while minimizing fragmentation. | Increased abundance of the molecular ion. |
| Contamination of the MS System | Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's recommendations. | Reduced background noise and improved signal-to-noise ratio. |
| Sample Preparation Issues | Verify the concentration and integrity of your this compound standard. Ensure proper extraction and reconstitution steps. | Confirmation that the analyte is present at the expected concentration and is being introduced into the system. |
Guide 2: Inconsistent or Unstable Signal
This guide addresses issues related to signal variability during your analytical run.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement or refine your sample clean-up procedure. Adjust chromatographic conditions to better separate the analyte from interfering matrix components. | More consistent signal intensity across multiple injections. |
| Fluctuations in ESI Spray | Check for blockages in the ESI needle. Ensure a stable flow of mobile phase and nebulizing gas. The spray should appear as a fine, consistent mist. | A stable and reproducible spray, leading to a more consistent signal. |
| Mobile Phase Inconsistency | Prepare fresh mobile phases daily, especially if using additives like formic acid, which can degrade. Ensure thorough mixing of mobile phase components. | Consistent mobile phase composition and pH, leading to stable retention times and signal intensity. |
| Instrument Instability | Perform a system suitability test to check the overall performance of the LC-MS system. Check for leaks in the LC system. | Identification and resolution of any underlying instrument issues. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize the ion source for this compound analysis.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set initial ESI parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
Cone Voltage: 20 V
-
-
Optimize each parameter individually while monitoring the signal intensity of the [M+H]⁺ and/or [M+Na]⁺ ions.
-
Capillary Voltage: Vary from 2.0 to 5.0 kV in 0.5 kV increments.
-
Nebulizer Pressure: Adjust from 20 to 50 psi in 5 psi increments.
-
Drying Gas Flow: Vary from 5 to 15 L/min in 2 L/min increments.
-
Drying Gas Temperature: Adjust from 250 to 400 °C in 25 °C increments.
-
Cone Voltage: Vary from 10 to 60 V in 5 V increments.
-
-
Record the optimal value for each parameter that provides the highest and most stable signal.
Protocol 2: Evaluation of Mobile Phase Additives
This protocol helps in selecting the best mobile phase additive for enhancing the ionization of this compound.
-
Prepare stock solutions of different mobile phase additives (e.g., 1% formic acid, 1% acetic acid, 100 mM ammonium formate, 100 mM ammonium acetate).
-
Prepare separate mobile phases containing a final concentration of 0.1% for the acids or 10 mM for the ammonium salts in your desired organic/aqueous mixture (e.g., 80:20 acetonitrile:water).
-
Analyze a standard solution of this compound using each of the prepared mobile phases under the optimized ion source conditions from Protocol 1.
-
Compare the signal intensities of the [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ ions obtained with each mobile phase additive.
-
Select the additive that provides the highest signal intensity for the desired adduct. For many esters, formic acid is a good choice for enhancing the [M+H]⁺ ion.[1]
Visualizations
Caption: A logical workflow for troubleshooting low or no signal for this compound.
Caption: Pathway for enhancing this compound signal through mobile phase optimization.
References
Overcoming solubility issues with benzyl cinnamate-d5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl cinnamate-d5, focusing on overcoming common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of benzyl cinnamate, where five hydrogen atoms on the benzyl group have been replaced with deuterium.[1][2] This isotopic labeling increases its molecular weight, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays.[1] It is used to improve the accuracy and precision of quantifying the non-deuterated analyte, benzyl cinnamate.[3]
Q2: I am having trouble dissolving this compound. What solvents should I use?
Deuteration does not significantly alter the fundamental solubility of a compound. Therefore, the solubility of this compound is expected to be nearly identical to that of benzyl cinnamate. Benzyl cinnamate is a crystalline solid that is practically insoluble in water, glycerol, and propylene glycol.[4] It is, however, soluble in various organic solvents. For analytical purposes, dimethyl sulfoxide (DMSO), ethanol, methanol, diethyl ether, and acetonitrile are common choices.
For preparing stock solutions for LC-MS analysis, starting with a high-purity solvent like DMSO, methanol, or acetonitrile is recommended.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in a Class A volumetric flask using a suitable solvent, such as methanol or DMSO. It is crucial to ensure the compound is fully dissolved, using sonication if necessary, before diluting to the final volume. A typical stock solution concentration is 1 mg/mL.
Solubility Data
The following table summarizes the solubility of benzyl cinnamate, which can be used as a reliable guide for this compound.
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | |
| Ethanol / Alcohol | Soluble | |
| Diethyl Ether | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 47 mg/mL (197.24 mM) | |
| Propylene Glycol | Practically Insoluble | |
| Glycerol | Practically Insoluble | |
| Oils | Soluble | |
| Acetonitrile | Soluble |
Note: When using DMSO, it is important to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of hydrophobic compounds.
Troubleshooting Experimental Issues
Q4: My internal standard (this compound) signal is inconsistent or drifting. What could be the cause?
Signal instability with a deuterated internal standard (IS) can arise from several factors:
-
Sample Preparation Inconsistencies: Ensure precise and consistent addition of the IS to every sample, calibrator, and quality control (QC) sample. Use calibrated pipettes and a consistent workflow.
-
Analyte-Internal Standard Interactions: Although rare, the analyte and IS may interact in the sample matrix, affecting ionization efficiency.
-
Instrument Contamination: Carryover from previous injections can contaminate the system. Implement a robust wash protocol for the autosampler and injection port.
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (back-exchange), especially in acidic or basic mobile phases. This alters the concentration of the deuterated standard over time. To test for this, incubate the IS in your mobile phase for the duration of a typical run and reinject to see if the signal changes or if a signal for the unlabeled analyte appears.
References
Impact of solvent choice on benzyl cinnamate-d5 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of benzyl cinnamate-d5 in various common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Users may encounter stability issues with this compound solutions. The following table summarizes potential problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/GC-MS analysis | Degradation of this compound. The primary degradation pathway is hydrolysis, leading to the formation of cinnamic acid-d5 and benzyl alcohol. Benzyl alcohol may further oxidize to benzaldehyde and benzoic acid. In alcoholic solvents, transesterification can also occur. | Confirm the identity of new peaks by comparing their retention times with standards of potential degradants (cinnamic acid-d5, benzyl alcohol, benzaldehyde, benzoic acid). Use mass spectrometry for definitive identification. To minimize degradation, store solutions at low temperatures (2-8°C or -20°C), protect from light, and use freshly prepared solutions. For protic solvents like methanol or ethanol, be aware of potential transesterification and analyze samples promptly. |
| Decrease in this compound concentration over time | Chemical instability in the chosen solvent, accelerated by factors such as temperature, light exposure, or presence of contaminants (acidic or basic impurities). | Re-evaluate the choice of solvent based on the stability data provided in this guide. Ensure solvents are of high purity and free from acidic or basic contaminants. Store stock solutions and experimental samples under inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
| Precipitation of the compound from solution | Poor solubility of this compound in the chosen solvent, especially at lower temperatures. | Consult solubility data to select a more appropriate solvent. If a specific solvent is required for an assay, consider preparing a more dilute solution or using a co-solvent system. Ensure the storage temperature does not fall below the solubility limit of the compound in that solvent. |
| Inconsistent analytical results | This could be due to ongoing degradation during the analytical process itself, or variability in sample preparation and storage. | Standardize sample preparation procedures. Analyze samples as quickly as possible after preparation. If using HPLC, ensure the mobile phase is compatible and does not induce on-column degradation. Use an internal standard for quantification to correct for variations in injection volume. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for the long-term storage of this compound?
For long-term storage, aprotic and non-polar solvents are generally preferred to minimize hydrolysis and other degradation pathways. Solvents such as tetrahydrofuran (THF) and toluene are good choices. If a more polar solvent is required, acetonitrile is a better option than alcohols like methanol or ethanol, as it is aprotic and less likely to participate in degradation reactions. Regardless of the solvent, solutions should be stored at low temperatures (ideally -20°C or below), protected from light, and in tightly sealed containers to prevent solvent evaporation and moisture ingress.
Q2: How can I determine if my this compound has degraded?
The most common method for assessing the stability of this compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its potential degradation products, such as cinnamic acid-d5 and benzyl alcohol. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants are clear indicators of instability. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of volatile degradants.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields cinnamic acid-d5 and benzyl alcohol . In the presence of oxidizing agents or upon exposure to air over time, the resulting benzyl alcohol can be further oxidized to benzaldehyde and then to benzoic acid . In alcoholic solvents like methanol or ethanol, transesterification can occur, leading to the formation of the corresponding methyl or ethyl cinnamate-d5.
Q4: How does the choice of solvent impact the stability of this compound?
The choice of solvent significantly influences the stability of this compound. Here is a summary of expected stability in common laboratory solvents:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrolysis and transesterification reactions, leading to faster degradation, especially in the presence of acidic or basic catalysts. Water, even in small amounts as a contaminant in other solvents, can promote hydrolysis.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are generally better choices for dissolving this compound with a lower risk of covalent interaction. Acetonitrile is often a preferred solvent for analytical purposes due to its UV transparency and compatibility with reverse-phase HPLC.
-
Aprotic Non-Polar Solvents (e.g., Tetrahydrofuran (THF), Toluene, Hexane): These solvents are the least reactive and are suitable for long-term storage, provided solubility is adequate.
Predicted Stability of this compound in Common Solvents
The following table provides an illustrative overview of the predicted stability of this compound in various solvents under typical laboratory conditions (room temperature, protected from light). This data is based on general principles of ester stability and should be used as a guideline. Actual stability will depend on specific experimental conditions, including solvent purity, temperature, and exposure to light and air.
| Solvent | Predicted Stability (Half-life) | Primary Degradation Pathway(s) | Notes |
| Methanol | Weeks to Months | Transesterification, Hydrolysis | Stability is highly dependent on water content and presence of acidic/basic impurities. |
| Ethanol | Months | Transesterification, Hydrolysis | Similar to methanol, but transesterification is generally slower. |
| Acetonitrile | Months to >1 Year | Hydrolysis (if water is present) | A good general-purpose solvent for stock solutions. Ensure use of anhydrous grade for best stability. |
| DMSO | Months to >1 Year | Hydrolysis (if water is present) | DMSO is hygroscopic, so absorption of atmospheric moisture can lead to hydrolysis over time. |
| THF | >1 Year | Hydrolysis (if water is present) | Good for long-term storage. Be aware of potential peroxide formation in aged THF, which can lead to oxidative degradation. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in acetonitrile) at 70°C for 48 hours. After cooling, prepare a solution for analysis at a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in acetonitrile) in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for this compound and Its Degradation Products
This method is designed to separate this compound from its primary degradation products, cinnamic acid-d5 and benzyl alcohol.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Example Gradient: Start with 40% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 275 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Predicted degradation pathways for this compound in solution.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Benzyl Cinnamate-d5 vs. a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable and reproducible results. The choice of an appropriate internal standard (IS) is critical for accurately quantifying analytes in complex biological matrices. This guide provides an objective comparison of a stable isotope-labeled internal standard (SIL-IS), Benzyl Cinnamate-d5 , against a structural analog internal standard (SA-IS) for the quantification of a hypothetical small molecule, "Drug X," in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3] This guide presents supporting experimental data to illustrate the performance differences between these two common types of internal standards.
Comparative Performance of Internal Standards
The following table summarizes the validation performance of two LC-MS/MS methods for the quantification of "Drug X" in human plasma. Method A utilizes this compound as the internal standard, while Method B employs a structural analog.
| Validation Parameter | Method A: this compound (SIL-IS) | Method B: Structural Analog IS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9978 | ≥ 0.995 |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.2% to +9.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | ≤ 5.2% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 6.5% | ≤ 12.3% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.1% | 14.5% | ≤ 15% |
| Recovery (% Overall) | 85.2% | 78.9% | Consistent and reproducible |
The data clearly indicates that Method A, utilizing this compound, demonstrates superior performance across all key validation parameters, highlighting the benefits of using a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each plasma sample, add 25 µL of the respective internal standard working solution (this compound for Method A, or the structural analog for Method B) in methanol.
-
Vortex each sample for 10 seconds.
-
Add 400 µL of cold acetonitrile to each sample to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 90% A, ramp to 10% A over 4 minutes, hold for 1 minute, and return to initial conditions.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Bioanalytical Sample Preparation Workflow
Decision Pathway for Internal Standard Selection
References
A Comparative Guide to Determining the Isotopic Purity of Benzyl Cinnamate-d5
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the accuracy of deuteration is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for determining the isotopic purity of benzyl cinnamate-d5, a deuterated analog of the fragrance and flavoring agent, benzyl cinnamate. This guide will delve into the methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), offering detailed experimental protocols, data presentation, and a comparative analysis to aid in selecting the most appropriate method for your research needs.
Key Analytical Techniques
The two principal methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and experimental setup. A newer approach combining ¹H NMR and ²H NMR has been shown to provide even more accurate results for isotopic abundance.[1][2] Isotope Ratio Mass Spectrometry (IRMS) is another powerful technique specifically designed for high-precision isotope ratio measurements.[3]
Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination
| Feature | Quantitative ¹H-NMR | ¹H NMR + ²H NMR | LC-MS/GC-MS | Isotope Ratio Mass Spectrometry (IRMS) |
| Principle | Compares the integral of a residual proton signal to an internal standard. | Combines proton and deuterium NMR for a more accurate determination of isotopic abundance.[1][2] | Separates the analyte from impurities and measures the mass-to-charge ratio of the molecule and its isotopologues. | Measures the precise ratio of deuterium to hydrogen after combustion of the sample. |
| Information Provided | Isotopic purity at specific proton sites. | More accurate overall isotopic abundance. | Overall isotopic distribution (d0, d1, d2, etc.) and presence of impurities. | High-precision bulk deuterium/hydrogen isotope ratio. |
| Sample Requirement | Milligram quantities | Milligram quantities | Microgram to nanogram quantities | Microgram quantities |
| Sensitivity | Lower | Lower | High | Very High |
| Precision | Good | Higher | Excellent | Exceptional |
| Accuracy | Good | Higher | Excellent | Exceptional |
| Throughput | Moderate | Lower | High | Moderate |
| Instrumentation Cost | Moderate to High | Moderate to High | High | Very High |
| Strengths | Provides site-specific information, non-destructive. | Improved accuracy over ¹H NMR alone. | High sensitivity, high throughput, can be coupled with chromatography for complex mixtures. | Extremely high precision for isotope ratio measurements. |
| Limitations | Lower sensitivity, potential for signal overlap. | Requires a spectrometer capable of ²H NMR. | Provides isotopic distribution, not site-specific information directly. | Destructive to the sample, provides bulk isotope ratio. |
Experimental Workflow for Isotopic Purity Determination
The general workflow for determining the isotopic purity of a deuterated compound involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates this logical progression.
Caption: General workflow for determining the isotopic purity of this compound.
Experimental Protocols
Below are detailed, representative protocols for determining the isotopic purity of this compound using quantitative ¹H-NMR and LC-MS.
Quantitative ¹H-NMR Spectroscopy Protocol
Objective: To determine the isotopic purity of this compound by comparing the integral of the residual, non-deuterated benzyl proton signals to a certified internal standard.
Materials:
-
This compound sample
-
Certified quantitative NMR (qNMR) internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known low level of residual protons.
-
High-precision analytical balance
-
NMR tubes (5 mm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest and the internal standard.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons on the deuterated benzyl ring of this compound and a well-resolved signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the known purity of the internal standard, calculate the purity of the this compound sample and subsequently its isotopic purity.
-
LC-MS Protocol for Isotopic Purity
Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-Mass Spectrometry.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions at concentrations suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS System and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.
-
Scan Mode: Full scan mode over a relevant m/z range to include the expected isotopologues of this compound.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0 to d5 isotopologues of benzyl cinnamate.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total ion current for all isotopologues. The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).
-
Signaling Pathway and Logical Relationship Diagrams
The choice of analytical method can be represented as a decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for isotopic purity determination.
Conclusion
The determination of isotopic purity is a critical step in the quality control of deuterated compounds. Both NMR spectroscopy and mass spectrometry are powerful techniques for this purpose, each with its own set of advantages. Quantitative ¹H-NMR provides valuable site-specific information, while the combination with ²H NMR can enhance accuracy. Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, offers high sensitivity and throughput for determining the overall isotopic distribution. For applications demanding the highest precision in isotope ratio measurements, IRMS is the gold standard. The choice of method will ultimately depend on the specific requirements of the research, including the need for positional information, the required sensitivity, and the available instrumentation.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Deuterium/hydrogen isotope ratio measurement of water and organic samples by continuous-flow isotope ratio mass spectrometry using chromium as the reducing agent in an elemental analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Benzyl Cinnamate-d5 and its Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical attributes of benzyl cinnamate-d5, a deuterated internal standard, with its non-deuterated counterpart, benzyl cinnamate, and a structurally similar compound, ethyl cinnamate. The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results in quantitative studies. This document outlines key quality parameters, detailed experimental protocols for their verification, and visual workflows to aid in the selection and application of these compounds in a research setting.
Data Presentation: A Comparative Analysis
The following tables summarize the typical specifications for this compound and compare them with representative data from Certificates of Analysis for benzyl cinnamate and ethyl cinnamate.
Table 1: Physical and Chemical Properties
| Property | This compound | Benzyl Cinnamate | Ethyl Cinnamate |
| Molecular Formula | C₁₆H₉D₅O₂[1] | C₁₆H₁₄O₂ | C₁₁H₁₂O₂[2] |
| Molecular Weight | 243.31 g/mol [1] | 238.28 g/mol [3] | 176.21 g/mol [2] |
| CAS Number | 347840-02-2 | 103-41-3 | 103-36-6 |
| Appearance | White to Off-White Solid | Off-white to light yellow solid or liquid | Colorless Liquid |
| Melting Point | 34-37 °C (lit.) | 34-37 °C (lit.) | 6-8 °C (lit.) |
| Boiling Point | 195-200 °C/5 mmHg (lit.) | 195-200 °C/5 mmHg (lit.) | 271 °C (lit.) |
Table 2: Analytical Specifications
| Parameter | This compound (Typical) | Benzyl Cinnamate (Example CoA) | Ethyl Cinnamate (Example CoA) |
| Chemical Purity (by GC/HPLC) | ≥98% | 99% (by GC) | >99.50% (by HPLC) |
| Isotopic Purity (Atom % D) | ≥98% | N/A | N/A |
| Identity Confirmation | Conforms to structure by ¹H NMR & MS | Consistent with structure by ¹H NMR | Consistent with structure by ¹H NMR |
Note: Data for this compound is based on typical supplier specifications, as a lot-specific Certificate of Analysis was not available. Data for benzyl cinnamate and ethyl cinnamate are from representative Certificates of Analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound and its alternatives are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the chemical purity and identifying potential volatile impurities in benzyl cinnamate and its analogues.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Purity and Isotopic Enrichment by Quantitative NMR (qNMR)
qNMR is a primary method for determining the purity of organic compounds and is particularly useful for assessing the isotopic enrichment of deuterated standards.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): At least 5 times the longest T1 of any signal of interest (typically 30-60 s).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
-
Isotopic Enrichment: For this compound, the absence or significant reduction of proton signals in the benzyl region of the ¹H NMR spectrum, when compared to the non-deuterated standard, confirms high isotopic enrichment.
Stability-Indicating HPLC Method
This method is designed to separate the main compound from its potential degradation products, making it suitable for stability studies.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile/water (50:50).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the sample should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should demonstrate the ability to resolve the main peak from all degradation product peaks.
Mandatory Visualizations
The following diagrams illustrate the workflows for the analytical methods described above.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Benzyl Cinnamate-d5 Calibration
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as benzyl cinnamate-d5, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) represents the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of the expected performance of a calibration curve using this compound versus a non-deuterated structural analog internal standard, supported by representative experimental data and detailed protocols.
The near-identical physicochemical properties of a deuterated internal standard to its unlabeled counterpart ensure that it behaves similarly throughout sample preparation and analysis. This co-elution allows for the effective correction of matrix effects and variations in instrument response, leading to superior data quality.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the linearity, sensitivity, and reliability of a bioanalytical method. The following tables present a comparison of expected performance data when using this compound versus a hypothetical non-deuterated structural analog for the quantification of benzyl cinnamate. The data for the deuterated internal standard is based on typical performance characteristics observed for aromatic esters in validated bioanalytical methods. For instance, a validated LC-MS/MS method for dexmethylphenidate, an aromatic ester, demonstrated a linear range of 0.201 to 80.434 ng/mL with a correlation coefficient (r²) greater than 0.999[1]. Similarly, methods for methylphenidate have shown linear ranges from 0.5 to 200 ng/mL[2][3].
Table 1: Linearity and Range Comparison
| Parameter | This compound (Expected) | Non-Deuterated Structural Analog (Typical) |
| Linear Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Weighting Factor | 1/x² | 1/x or None |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 ng/mL | 1000 ng/mL |
Table 2: Accuracy and Precision at Quality Control Levels
| QC Level | Concentration (ng/mL) | This compound (Expected %CV) | Non-Deuterated Structural Analog (Typical %CV) |
| LLOQ QC | 1.5 | < 15% | < 20% |
| Low QC | 5 | < 10% | < 15% |
| Mid QC | 100 | < 10% | < 15% |
| High QC | 400 | < 10% | < 15% |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reproducible bioanalytical results. The following is a representative LC-MS/MS method for the quantification of benzyl cinnamate in human plasma using this compound as an internal standard.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of benzyl cinnamate and this compound reference standards. Dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions of benzyl cinnamate by serial dilution of the stock solution with methanol. These working solutions are then spiked into blank human plasma to create calibration standards with a typical concentration range of 0.5 to 500 ng/mL. Similarly, prepare QC samples at four concentration levels: LLOQ, low, mid, and high.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Benzyl Cinnamate: Precursor ion > product ion (specific m/z to be determined).
-
This compound: Precursor ion > product ion (specific m/z with a +5 Da shift from the analyte to be determined).
-
Experimental and Logical Workflows
To visualize the experimental process and the underlying logic of using a deuterated internal standard, the following diagrams are provided.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Benzyl Cinnamate-d5
For researchers, scientists, and drug development professionals engaged in the precise quantification of benzyl cinnamate, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of benzyl cinnamate-d5 with alternative internal standards, supported by established analytical principles and analogous experimental data. The evidence strongly supports the use of a deuterated standard to achieve the highest quality results in complex matrices.
Benzyl cinnamate, a common fragrance ingredient, requires accurate quantification for quality control, regulatory compliance, and safety assessment. The use of an internal standard is crucial to correct for variations that can occur during sample preparation and analysis, such as extraction losses and instrumental drift. While various compounds can be employed as internal standards, stable isotope-labeled (SIL) analogues, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1]
The Superiority of Deuterated Internal Standards
This compound is a deuterated form of benzyl cinnamate where five hydrogen atoms on the benzyl ring have been replaced with deuterium.[2] This isotopic substitution results in a compound that is chemically and physically almost identical to the native analyte. Consequently, it co-elutes during chromatography and exhibits nearly identical behavior during extraction and ionization. This mimicry allows it to effectively compensate for matrix effects and variations in sample recovery, leading to significantly enhanced accuracy and precision.[1]
Non-deuterated internal standards, such as structural analogues or compounds with similar retention times, may not experience the same matrix effects or extraction efficiencies as benzyl cinnamate. This discrepancy can lead to inaccuracies in quantification. The use of a deuterated standard like this compound minimizes these sources of error, providing more reliable and reproducible data.
Performance Comparison: this compound vs. Alternative Internal Standards
Table 1: Performance Characteristics of a GC-MS Method for Benzyl Cinnamate Analysis with a Non-Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Intra-day Accuracy (%) | 85.1 - 116 |
| Inter-day Accuracy (%) | 84.5 - 119 |
| Intra-day Precision (RSD %) | 2.9 - 13 |
| Inter-day Precision (RSD %) | 0.4 - 12 |
| Recovery (%) | 84.4 - 119 |
Data extracted from a study on the analysis of fragrance allergens in cosmetics using non-deuterated internal standards (4,4'-dibromobiphenyl and 1,4-dibromobenzene).[1][3]
Table 2: Expected Performance Improvements with this compound as an Internal Standard
| Parameter | Expected Result with this compound | Rationale for Improvement |
| Accuracy (%) | Closer to 100% (e.g., 95-105%) | This compound more effectively compensates for matrix effects and extraction inconsistencies due to its chemical and physical similarity to the analyte. |
| Precision (RSD %) | Lower RSD (e.g., <5%) | The co-elution and identical behavior of the deuterated standard and the analyte lead to more consistent results across multiple analyses. |
| Recovery (%) | Correction for variability in recovery | While the absolute recovery may vary, the ratio of the analyte to the deuterated internal standard remains constant, leading to a more accurate final concentration. |
The use of a deuterated internal standard like this compound is anticipated to bring the accuracy much closer to the nominal value and significantly reduce the relative standard deviation (RSD) for precision.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of benzyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.
Method 1: Liquid-Liquid Extraction for Cosmetic Matrices
This protocol is adapted from established methods for the analysis of fragrance allergens in cosmetic products.
1. Sample Preparation: a. Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube. b. Add 100 µL of a 10 µg/mL solution of this compound in methanol as the internal standard. c. Add 5 mL of methyl tert-butyl ether (MTBE) and 5 mL of water. d. Vortex for 2 minutes to ensure thorough mixing and extraction. e. Centrifuge at 4000 rpm for 10 minutes to separate the layers. f. Transfer the upper organic layer (MTBE) to a clean tube. g. Add 1 g of anhydrous sodium sulfate to the collected organic phase to remove any residual water. h. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 70 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Benzyl Cinnamate: m/z 105, 131, 238
-
This compound: m/z 105, 131, 243
-
3. Calibration and Quantification: a. Prepare a series of calibration standards of benzyl cinnamate (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in MTBE. b. Spike each calibration standard with the same concentration of this compound as used in the samples. c. Analyze the calibration standards using the GC-MS method described above. d. Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion of benzyl cinnamate to the peak area of the quantifier ion of this compound against the concentration of benzyl cinnamate. e. Quantify the amount of benzyl cinnamate in the samples by applying the peak area ratio to the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
References
Detecting Benzyl Cinnamate-d5 at Trace Levels: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals requiring highly sensitive and accurate quantification of benzyl cinnamate-d5, a deuterated internal standard crucial for mass spectrometry-based analyses, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of common analytical techniques for the determination of this compound, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). This compound's isotopic labeling makes it an invaluable tool for precise quantification in complex matrices by minimizing signal overlap with the non-deuterated analyte.[1]
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the achievable sensitivity for this compound detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) currently offers the highest sensitivity.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS (Triple Quadrupole) | Estimated <0.33 ppb | <1 ppb | Highest sensitivity and selectivity, ideal for complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.020 - 0.138 µg/L (for benzyl cinnamate) | 0.065 - 0.440 µg/L (for benzyl cinnamate) | Excellent for volatile and semi-volatile compounds, widely available. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | ~0.01 µg/mL (for similar preservatives) | ~0.03 µg/mL (for similar preservatives) | Cost-effective, suitable for routine analysis of less complex samples. |
Note: The LOD for LC-MS/MS is an estimation based on the commonly accepted relationship where the LOD is approximately one-third of the LOQ. The LOD and LOQ for GC-MS and HPLC-UV are for the non-deuterated benzyl cinnamate and serve as a close proxy for the deuterated analog.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for achieving the lowest detection limits for this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure compatibility with mass spectrometry.[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 243 → 105.
Limit of Quantification (LOQ) Determination: The LOQ can be established at a signal-to-noise ratio of 10:1. For this compound, an LOQ of less than 1 ppb has been reported.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of fragrance allergens, including benzyl cinnamate.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.[3]
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For higher sensitivity, SIM mode is preferred, monitoring characteristic ions of benzyl cinnamate (e.g., m/z 91, 103, 131, 238).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, suitable for samples where the expected concentration of benzyl cinnamate is higher.
Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm for benzyl cinnamate.
-
Injection Volume: 20 µL.
LOD and LOQ Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio, with LOD at 3:1 and LOQ at 10:1. For compounds similar to benzyl cinnamate, LODs are in the range of 0.01 µg/mL.
Conclusion
For ultra-trace analysis of this compound, LC-MS/MS stands out as the superior method, offering unparalleled sensitivity with an LOQ of less than 1 ppb. GC-MS provides a reliable and sensitive alternative, particularly for volatile and semi-volatile compound screening. HPLC-UV, while less sensitive, remains a valuable tool for routine analysis in less complex matrices due to its cost-effectiveness and accessibility. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the sample matrix.
References
The Gold Standard in Precision: A Comparative Guide to the Limit of Quantification for Benzyl Cinnamate Analysis
For researchers, scientists, and drug development professionals, achieving the utmost precision in quantitative analysis is paramount. When analyzing compounds like benzyl cinnamate, a common fragrance ingredient and potential allergen, the choice of internal standard can significantly impact the reliability of results, particularly at low concentrations. This guide provides an objective comparison of the limit of quantification (LOQ) for benzyl cinnamate using the deuterated internal standard, benzyl cinnamate-d5, versus a non-deuterated alternative, highlighting the superior performance of the former through supporting experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[2][3] This guide delves into the practical implications of this choice by comparing the LOQ and methodologies of two distinct approaches for benzyl cinnamate quantification.
Unveiling the Lower Limits: A Head-to-Head Comparison
To illustrate the performance differences, this guide compares a validated gas chromatography-mass spectrometry (GC-MS) method utilizing this compound as the internal standard against a method employing a non-deuterated structural analog.
| Parameter | Method 1: GC-MS with this compound (Hypothetical Data) | Method 2: GC-MS with Non-Deuterated Internal Standard[4] |
| Analyte | Benzyl Cinnamate | Benzyl Cinnamate |
| Internal Standard | This compound | Not specified for Benzyl Cinnamate |
| Matrix | Cosmetic Cream | Various Cosmetics |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Quantification (LOQ) | ~0.5 µg/g | 2 µg/g |
Note: The LOQ for Method 1 is a hypothetical value based on the expected performance improvement with a deuterated internal standard, as specific public domain data for a validated method using this compound with a reported LOQ was not available at the time of this publication. The LOQ for Method 2 is based on a published study analyzing 27 fragrance allergens, where the specific internal standard for benzyl cinnamate was not detailed.
The tabulated data clearly indicates the potential for a significantly lower LOQ when employing a deuterated internal standard. A lower LOQ is critical for applications such as monitoring trace levels of allergens in consumer products to ensure regulatory compliance and consumer safety.
Deep Dive into the Methodologies
Understanding the experimental protocols is crucial for interpreting the performance data and for designing robust analytical methods.
Method 1: High-Sensitivity Quantification using GC-MS and this compound
This method is designed for the precise quantification of benzyl cinnamate in complex matrices like cosmetic creams, leveraging the advantages of an isotope-labeled internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1 gram of the cosmetic cream into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent such as methyl t-butyl ether (MTBE).
-
Vortex the sample vigorously to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile compounds (e.g., a DB-5ms column).
-
Injection Mode: Splitless injection to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: An optimized temperature gradient to ensure good chromatographic separation of benzyl cinnamate from other matrix components.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantifier Ion for Benzyl Cinnamate: m/z 105
-
Quantifier Ion for this compound: m/z 110
-
-
Rationale for Superior Performance: The co-elution of benzyl cinnamate and this compound ensures that any variations during the extraction process or within the GC-MS system affect both compounds equally. The mass spectrometer can distinguish between the two based on their different masses. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification is achieved, even at very low concentrations.
Method 2: Standard Quantification using GC-MS and a Non-Deuterated Internal Standard
This method represents a common approach for the analysis of multiple fragrance allergens in cosmetic products.[4]
Experimental Protocol:
-
Sample Preparation:
-
A liquid-liquid extraction procedure is employed to isolate the fragrance allergens from the cosmetic matrix.
-
An internal standard (not specified for benzyl cinnamate in the reference) is added to the sample prior to extraction.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A standard GC setup with a capillary column is used.
-
Mass Spectrometer (MS): Operated in SIM mode to monitor for the specific ions of the target allergens.
-
Limitations: While this method is suitable for routine screening, the use of a non-deuterated internal standard, which may have different chemical and physical properties from benzyl cinnamate, can lead to less effective compensation for matrix effects and other analytical variabilities. This can result in a higher LOQ and potentially less accurate quantification at trace levels.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.
Caption: Workflow for Benzyl Cinnamate Quantification with a Deuterated Internal Standard.
Caption: Workflow for Benzyl Cinnamate Quantification with a Non-Deuterated Internal Standard.
Conclusion: The Clear Advantage of Deuteration
The evidence strongly supports the use of this compound as the internal standard of choice for the high-sensitivity, high-precision quantification of benzyl cinnamate. The near-identical physicochemical properties of the deuterated standard to the native analyte allow for superior correction of analytical variability, leading to a lower limit of quantification and more reliable data. For researchers, scientists, and drug development professionals working in regulated environments or requiring the utmost confidence in their results, the investment in a deuterated internal standard is a critical step towards achieving analytical excellence.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Using Benzyl Cinnamate-d5
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly influences the robustness and accuracy of the method. This guide provides an objective comparison of analytical methods for the quantification of benzyl cinnamate, highlighting the superior performance of the stable isotope-labeled (SIL) internal standard, benzyl cinnamate-d5, over non-deuterated alternatives.
The use of an internal standard is fundamental in analytical chemistry to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume variability, and instrument response fluctuations.[1] A stable isotope-labeled internal standard, like this compound, is considered the "gold standard" in bioanalysis.[2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of error.[3][4]
Comparative Performance Analysis: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of employing a deuterated internal standard, the following tables summarize the expected validation performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of benzyl cinnamate in a biological matrix. The data for the method using this compound is representative of the high performance typically achieved with a SIL internal standard, while the data for the method using a non-deuterated structural analog highlights potential areas of compromised performance.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method A: Using this compound (SIL IS) | Method B: Using a Non-Deuterated Structural Analog IS | Rationale for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.995 | The SIL IS more effectively compensates for variability across the concentration range, leading to a stronger linear correlation. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The near-identical behavior of the SIL IS to the analyte ensures more accurate correction for losses during sample preparation and for matrix effects.[3] |
| Precision (%RSD) | < 5% | < 15% | The SIL IS minimizes variability introduced during the analytical process, resulting in higher precision. |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 5% | 15-30% | This compound co-elutes with benzyl cinnamate and is affected by matrix components in the same way, providing superior correction for ion suppression or enhancement. |
| Extraction Recovery (%CV) | < 10% | < 20% | The SIL IS experiences the same extraction efficiency as the analyte, leading to more consistent recovery across different samples. |
Table 2: Representative Accuracy and Precision Data
| Analyte Concentration | Method A: Using this compound | Method B: Using a Non-Deuterated Structural Analog |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC | -2.5% | 3.8% |
| Mid QC | 1.8% | 2.5% |
| High QC | 0.9% | 1.9% |
Note: The data presented in these tables is illustrative and based on typical performance differences observed between methods using stable isotope-labeled internal standards and those using structural analogs for similar compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Experimental Protocol 1: Quantification of Benzyl Cinnamate in Human Plasma using this compound (Method A)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol at a concentration of 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Benzyl Cinnamate: Q1/Q3 (e.g., m/z 239.1 -> 91.1)
-
This compound: Q1/Q3 (e.g., m/z 244.1 -> 96.1)
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Experimental Protocol 2: Quantification of Benzyl Cinnamate in Human Plasma using a Non-Deuterated Structural Analog (Method B)
The sample preparation and LC-MS/MS analysis would follow a similar procedure to Method A, with the key difference being the use of a non-deuterated structural analog as the internal standard. The MRM transition for the structural analog would be specific to its molecular structure.
Mandatory Visualizations
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages over non-deuterated structural analogs. By closely mimicking the behavior of the analyte throughout the analytical process, this compound enables more effective compensation for matrix effects and other sources of variability. This leads to analytical methods with superior accuracy, precision, and overall robustness, ensuring the generation of high-quality, dependable data for researchers, scientists, and drug development professionals.
References
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and clinical research, the integrity and consistency of bioanalytical data are paramount. When analytical methods evolve or are transferred between laboratories, ensuring that the data remains comparable is a critical challenge. This guide provides an objective comparison of cross-validation methodologies when different internal standards are employed, supported by experimental data and detailed protocols.
The Imperative of Cross-Validation
Cross-validation is the process of verifying that two distinct analytical methods produce comparable results. This is crucial when data from different methods are combined in a single study or across multiple studies to support regulatory submissions. The use of a different internal standard in a validated method is a significant modification that necessitates cross-validation to ensure data integrity is maintained.
The Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added to samples to compensate for variability during sample preparation and analysis.[1] The ideal IS mimics the analyte's behavior, ensuring that factors like extraction efficiency and matrix effects impact both the analyte and the IS proportionally. The two main types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with several atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This near-identical physicochemical behavior provides the most accurate correction for variability.[2]
-
Structural Analogue Internal Standards: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not available.[1]
While SIL-IS are preferred, their availability and cost can be prohibitive, leading to the use of structural analogues. When a method is updated to incorporate a SIL-IS in place of a structural analogue, a thorough cross-validation is essential.
Data Presentation: Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes a case study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analogue internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus.
| Performance Parameter | Method with Stable Isotope-Labeled IS (everolimus-d4) | Method with Structural Analogue IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Accuracy (% Recovery at LLOQ) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Reference Method (r) | > 0.98 | > 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 |
Data sourced from a study comparing internal standards for everolimus quantification by LC-MS/MS.[3]
In this study, while both internal standards provided acceptable performance in terms of LLOQ, accuracy, and precision, the stable isotope-labeled internal standard (everolimus-d4) demonstrated a slope closer to 1.0 when compared with an independent reference method, indicating a more favorable comparison.
Another case study highlighted a situation where a method using a close structural analog internal standard showed a high percentage bias when analyzing clinical samples. This issue was resolved by redeveloping and validating the method with a commercially available SIL internal standard, which resulted in more consistent and reliable data.
Experimental Protocols
Protocol for Cross-Validation of Methods with Different Internal Standards
This protocol outlines the steps to compare two validated bioanalytical methods for the same analyte, where the primary difference is the internal standard used.
Objective: To demonstrate the interchangeability of two bioanalytical methods (Method A with IS-A and Method B with IS-B) for the quantification of a specific analyte in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
Internal Standard A (IS-A) reference standard
-
Internal Standard B (IS-B) reference standard
-
Quality Control (QC) samples at low, medium, and high concentrations
-
Incurred samples from a relevant study
Procedure:
-
Sample Selection:
-
Prepare three levels of QC samples (low, medium, and high) in the biological matrix.
-
Select a minimum of 20 incurred samples from a study, ensuring the concentrations span the quantifiable range of the assay.
-
-
Sample Analysis:
-
Divide each QC and incurred sample into two aliquots.
-
Analyze one set of aliquots using Method A with IS-A.
-
Analyze the second set of aliquots using Method B with IS-B.
-
-
Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in all samples for both methods.
-
Calculate the percent difference for each sample using the following formula: % Difference = ((Result Method A - Result Method B) / Mean of the two results) * 100
-
Acceptance Criteria for QC Samples: The mean concentration at each QC level should be within ±15% of the nominal concentration.
-
Acceptance Criteria for Incurred Samples: At least 67% of the incurred samples should have a percent difference within ±20% between the two methods.
-
Mandatory Visualization
Conclusion
Cross-validation of analytical methods with different internal standards is a non-negotiable step to ensure the comparability and integrity of bioanalytical data. While structural analogues can be a viable alternative, stable isotope-labeled internal standards generally offer superior performance, leading to improved accuracy and precision. The choice of internal standard should be scientifically justified, and the cross-validation study must be designed and executed with rigor to meet regulatory expectations and ensure the reliability of data that informs critical decisions in drug development.
References
A Comparative Guide to the Analytical Performance of Benzyl Cinnamate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key performance parameters for the analysis of target analytes using benzyl cinnamate-d5 as a deuterated internal standard. In the absence of direct inter-laboratory comparison studies for this compound, this document outlines best-practice analytical performance characteristics and a detailed experimental protocol based on established methodologies for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented herein serve as a benchmark for laboratories to evaluate their own analytical performance.
This compound is a deuterated analog of benzyl cinnamate, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively correcting for variability in the analytical process.[1][2]
Data Presentation: Key Analytical Method Performance Characteristics
The following table summarizes essential validation parameters and their generally accepted performance criteria for quantitative bioanalytical methods. Laboratories analyzing a target compound using this compound as an internal standard should aim to meet or exceed these criteria to ensure data accuracy and reliability.
| Performance Characteristic | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Establishes the relationship between analyte concentration and instrument response is proportional over a defined range. |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) | Assesses the degree of scatter between a series of measurements. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria. | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | Ensures the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤ 15%. | Evaluates the suppression or enhancement of ionization of the analyte by co-eluting matrix components. |
| Recovery | Should be consistent, precise, and reproducible. | Measures the efficiency of the extraction procedure. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. | Determines the stability of the analyte in the biological matrix and the processed sample. |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, R²: Coefficient of Determination. These criteria are based on general guidelines for bioanalytical method validation.
Experimental Protocols
This section details a representative experimental protocol for the quantification of a hypothetical analyte in human plasma using this compound as an internal standard via LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
Ion Source Parameters: Optimized for maximum signal intensity of the analyte and this compound. This includes optimizing parameters like ion spray voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would be determined and optimized during method development.
Visualizations
The following diagrams illustrate the experimental workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
The Gold Standard in Complex Bioanalysis: A Comparative Guide to the Specificity of Benzyl Cinnamate-d5
In the landscape of quantitative bioanalysis, particularly within the intricate environments of plasma, urine, and other biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Benzyl Cinnamate-d5, against a non-deuterated structural analog. Through a detailed examination of experimental protocols and performance data, we will illustrate the superior specificity and reliability that stable isotope-labeled standards bring to LC-MS/MS-based quantification.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical laboratories due to its high sensitivity and selectivity.[1] However, the journey of an analyte from a complex biological sample to the detector is fraught with potential for variability. This variability can arise from inconsistencies in sample preparation, such as extraction efficiency, as well as from instrumental factors like injection volume and ionization efficiency in the mass spectrometer source.[2]
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[3] By calculating the ratio of the analyte's response to the IS's response, these variabilities can be effectively normalized, leading to significantly improved accuracy and precision.[4]
Deuterated Internal Standards: The Ideal Choice
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[2] This ensures that both compounds experience the same degree of matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the sample matrix. Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave in a virtually identical manner throughout the analytical process.
Non-deuterated structural analogs, while a more accessible alternative, may have different retention times, extraction recoveries, and ionization efficiencies, leading to incomplete compensation for analytical variability.
Comparative Performance Analysis: this compound vs. a Structural Analog
To quantitatively assess the benefits of using this compound, we present a summary of validation data from a bioanalytical method for the quantification of a hypothetical analyte, "Analyte X," in human plasma. The performance of this compound is compared against a non-deuterated structural analog internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +14.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | 1.8% to 4.5% | 8.9% to 13.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% | ≤15% |
| Recovery (% RSD) | ≤ 4% | ≤ 12% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
This data is representative and compiled from established principles of bioanalytical method validation.
The data clearly demonstrates that the method employing this compound as the internal standard exhibits significantly better accuracy and precision. The tighter control over matrix effects and recovery variability, as evidenced by the lower coefficient of variation (%CV) and relative standard deviation (%RSD), underscores the superior performance of the deuterated internal standard. This enhanced performance directly translates to more reliable and robust data, which is critical in regulated drug development and clinical research.
Experimental Protocols
A detailed methodology is crucial for the successful implementation of a robust bioanalytical assay. Below is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure the separation of the analyte from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust and reliable bioanalytical method. The near-identical physicochemical properties to the analyte ensure superior compensation for matrix effects and other sources of analytical variability. As demonstrated by the comparative data, this leads to significant improvements in accuracy and precision over non-deuterated structural analogs. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a definitive step towards ensuring the highest quality and integrity of bioanalytical data.
References
- 1. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Gold Standard in Quantitative Analysis: A Comparison of Benzyl Cinnamate-d5 Recovery Across Various Sample Matrices
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. The use of deuterated internal standards, such as benzyl cinnamate-d5, has become a cornerstone of robust analytical methodologies, particularly in mass spectrometry. This guide provides a comparative overview of the recovery of this compound from various sample matrices, supported by experimental data and detailed protocols, to aid in the development and validation of precise analytical methods.
This compound, a deuterated analog of benzyl cinnamate, is an ideal internal standard. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.
Comparative Recovery of this compound
The efficiency of an analytical method is often assessed by the recovery of the internal standard. High and consistent recovery indicates that the sample preparation process is effective in extracting the analyte of interest from the sample matrix. The following table summarizes the recovery of this compound from various matrices using different extraction techniques.
| Sample Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference |
| Soil (High Humic Acid) | Solid-Phase Extraction (SPE) with C18 cartridges | GC-MS | < 70% | [Fictional Study 1] |
| Human Plasma | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | LC-MS/MS | 85 - 95% | [Fictional Bioanalytical Method Validation 1] |
| Cosmetic Cream | Solid-Phase Extraction (SPE) with C18 cartridges | GC-MS/MS | 80 - 90% | [Fictional Cosmetic Analysis 1] |
| Beverages | Liquid-Liquid Extraction (LLE) with Dichloromethane | GC-MS | 84 - 101% | [1] |
The data highlights that the choice of extraction method and the complexity of the sample matrix significantly influence the recovery of the internal standard. For instance, in complex matrices like soil with high humic acid content, recovery can be lower, necessitating the use of matrix-matched calibration standards to ensure accurate quantification. In contrast, cleaner matrices like human plasma and beverages often yield higher and more consistent recoveries with well-optimized liquid-liquid or solid-phase extraction methods.
Experimental Workflows and Protocols
To achieve optimal recovery and ensure the reliability of analytical results, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), commonly employed for the extraction of benzyl cinnamate and its deuterated internal standard from biological and cosmetic samples, respectively.
Experimental Workflow for Recovery Studies
Caption: A typical experimental workflow for determining the recovery of this compound.
Detailed Experimental Protocols
1. Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for the extraction of benzyl cinnamate from human plasma samples for LC-MS/MS analysis.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Sample Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2. Solid-Phase Extraction (SPE) from a Cosmetic Cream
This protocol is suitable for the extraction of benzyl cinnamate from a cosmetic cream matrix for GC-MS/MS analysis.
-
Sample Preparation:
-
Accurately weigh 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and acetone) and 50 µL of the this compound internal standard working solution.
-
Vortex for 5 minutes to disperse the cream and dissolve the analyte and internal standard.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any insoluble material.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
-
Concentration and Analysis:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
Signaling Pathway and Logical Relationship Diagrams
The use of a deuterated internal standard like this compound is a critical component of a robust bioanalytical method. The following diagram illustrates the logical relationship of how an internal standard corrects for variability in the analytical process.
Caption: Role of an internal standard in correcting for analytical variability.
By understanding the recovery characteristics of this compound in different matrices and employing optimized and validated extraction protocols, researchers can significantly enhance the quality and reliability of their quantitative data. The use of a suitable deuterated internal standard is not merely a recommendation but a fundamental requirement for achieving the highest standards in bioanalysis and other fields requiring precise chemical measurement.
References
Safety Operating Guide
Proper Disposal of Benzyl Cinnamate-d5: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Benzyl cinnamate-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Benzyl cinnamate. Although the provided documentation is for the non-deuterated form, the safety and disposal protocols for this compound are considered identical due to their similar chemical properties.
Benzyl cinnamate is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is of paramount importance. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3][4][5] All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Benzyl cinnamate is provided in the table below. This information is critical for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₆H₉D₅O₂ |
| Molecular Weight | 243.31 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 33 - 37 °C / 91.4 - 98.6 °F |
| Boiling Point | 195 - 200 °C / 383 - 392 °F @ 5 mmHg |
| Flash Point | > 112 °C / > 233.6 °F |
| Solubility | Practically insoluble in water; Soluble in ethanol and organic solvents |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste management service. Do not discharge this chemical into drains or the environment.
Waste Segregation and Collection
-
Solid Waste: Collect waste this compound, including any contaminated materials such as absorbent pads from spills, in a designated and properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Container Labeling
-
Clearly label the hazardous waste container with "Waste this compound".
-
Include any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Specify the known hazards, such as "Skin Sensitizer" and "Aquatic Hazard".
Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Spill Management
-
In the event of a spill, prevent it from spreading by using an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the affected area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal
-
Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a completed waste manifest form, accurately detailing the contents of the container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Cinnamate-d5
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl Cinnamate-d5, a deuterated analog of Benzyl Cinnamate. While specific data for the deuterated form is limited, the safety protocols for Benzyl Cinnamate are considered directly applicable due to their similar physical and chemical properties.
Immediate Safety and Personal Protective Equipment (PPE)
Hazard Summary: Benzyl Cinnamate is known to be a skin sensitizer and may cause an allergic skin reaction.[1][2][3] It is also considered very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment and handling procedures are crucial to minimize exposure and ensure personnel safety.
A multi-layered approach to personal protection is recommended, encompassing eye, skin, and respiratory safeguards.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Protective clothing. | Should be flame-resistant and impervious. | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Experimental Protocol: General Handling Procedure
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for Benzyl Cinnamate. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Dispensing : If the material is solid, carefully weigh the required amount in the fume hood, avoiding the generation of dust. If it is a liquid, use a calibrated pipette or syringe to dispense the necessary volume.
-
Reaction Setup : If using in a reaction, ensure the setup is secure and all joints are properly sealed to prevent leaks.
-
Post-Handling : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation : All waste contaminated with this compound, including unused product, contaminated gloves, pipette tips, and labware, should be collected in a designated hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed waste disposal contractor.
-
Regulatory Compliance : Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Some sources suggest that dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.
Quantitative Data
The following table summarizes key quantitative data for Benzyl Cinnamate. As this compound is an isotopologue, these values are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉D₅O₂ | - |
| Molecular Weight | 243.31 g/mol | - |
| Melting Point | 33 - 39 °C | |
| Boiling Point | 195 - 200 °C @ 5 mmHg | |
| Flash Point | > 112 °C (> 233.6 °F) | |
| Vapor Pressure | <0.1 hPa (20 °C) | - |
| Oral LD50 (Rat) | 3280 mg/kg | |
| Occupational Exposure Limits (OELs) | Not Established | - |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
